3-Chloro-4-(pyridin-4-yloxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-pyridin-4-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXRAUSNODZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-4-(pyridin-4-yloxy)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3-Chloro-4-(pyridin-4-yloxy)aniline
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-4-(pyridin-4-yloxy)aniline, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This molecule incorporates three key pharmacophores: a substituted aniline, a pyridine ring, and a diaryl ether linkage. While direct and extensive experimental data for this specific isomer is limited in public literature, this document synthesizes available information on closely related analogues and foundational chemical principles to present a detailed overview. The guide covers its chemical identity, predicted physicochemical properties, plausible synthetic routes with mechanistic considerations, expected reactivity, and potential applications, particularly in the context of drug discovery. Safety and handling protocols are also outlined. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Chemical Identity and Structure
3-Chloro-4-(pyridin-4-yloxy)aniline is an organic compound featuring a chloroaniline core linked to a pyridine ring via an ether bond at the pyridine's 4-position. This specific arrangement of functional groups dictates its chemical behavior and potential for further synthetic modification.
Caption: Chemical Structure of 3-Chloro-4-(pyridin-4-yloxy)aniline
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)OC2=CC=NC=C2 |
| InChI | InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-1-5-14-7-2-9/h1-7H,13H2 |
| InChIKey | HUHJCGBQPHGZAW-UHFFFAOYSA-N |
| CAS Number | 25935-37-9 (for the analogous pyridin-3-yloxy isomer) |
Note: The CAS number provided is for the closely related 3-yloxy isomer, as a specific, verified CAS for the 4-yloxy target is not consistently available in public databases. Researchers should verify the identity of any commercial samples via analytical means.
Physicochemical Properties
Direct experimental data for 3-Chloro-4-(pyridin-4-yloxy)aniline is not extensively reported. The properties listed below are based on data from its structural isomers and related analogues, providing an estimated profile. These values are crucial for selecting appropriate solvents, reaction conditions, and purification techniques.
Table 2: Physicochemical Properties
| Property | Estimated/Analogous Value | Context/Source |
|---|---|---|
| Physical Form | Solid, likely a white to light yellow or orange powder/crystal. | Based on isomers and analogues[1]. |
| Melting Point | 91.0 to 95.0 °C | Value for 3-Chloro-4-(2-pyridylmethoxy)aniline[2]. The melting point for the target compound is expected to be in a similar range. |
| Solubility | Very slightly soluble in water (e.g., ~0.4 g/L). Soluble in polar organic solvents like methanol, DMF, and DMSO. | Based on data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline[1][3]. |
| pKa (Basic) | ~3.9 (Predicted) | The aniline nitrogen is weakly basic, while the pyridine nitrogen is more basic. This value is for a related compound, 3-(3-Chloro-4-methylphenyl)pyridine[4]. |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | Standard for anilines to prevent oxidation and degradation. |
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline primarily involves the formation of the diaryl ether bond. A robust and logical approach is a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group.
Causality in Synthetic Design
The chosen synthetic route is predicated on established reactivity principles.
-
SₙAr Reaction: The formation of a diaryl ether via SₙAr is most effective when one of the aromatic rings is "electron-deficient," making it susceptible to nucleophilic attack. A nitro group is a powerful electron-withdrawing group that strongly activates the ring towards this type of substitution, specifically at the para position.
-
Nitro Group Reduction: The nitro group serves as a synthetic precursor to the aniline. Its reduction is a common and high-yielding transformation that can be achieved under various conditions, allowing for flexibility based on available reagents and equipment. This strategy effectively masks the reactive aniline functionality until the final step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate (Step 1) confirms the efficacy of the crucial C-O bond formation before proceeding to the final reduction.
Step 1: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)nitrobenzene (SₙAr Reaction)
-
Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-4-nitrophenol (1.0 eq), 4-hydroxypyridine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrophenol.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrophenol is consumed (typically 8-24 hours).
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice-water. A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification & Validation: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane). The identity and purity of the intermediate should be confirmed by NMR spectroscopy and melting point analysis before proceeding.
Step 2: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline (Nitro Reduction)
-
Reaction Setup: In a round-bottom flask, suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
-
Workup and Isolation: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Basify the remaining aqueous solution with aqueous sodium bicarbonate or dilute sodium hydroxide and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved via column chromatography on silica gel.
Reactivity and Spectroscopic Profile
The molecule's reactivity is governed by its three primary functional domains: the aniline, the pyridine, and the diaryl ether.
-
Aniline Moiety : The primary amine is nucleophilic and is the main site for derivatization. It will readily react with acyl chlorides, anhydrides, and isocyanates to form amides and ureas. It is also a key partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for the synthesis of more complex molecules.
-
Pyridine Ring : The nitrogen atom is basic and serves as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems[5]. It can be protonated to form salts or alkylated to form pyridinium ions.
-
Aromatic Rings : Both rings can undergo electrophilic aromatic substitution, though the positions are directed by the existing substituents. The aniline ring is activated, while the pyridine ring is generally deactivated.
Predicted Spectroscopic Data
-
¹H NMR : The spectrum is expected to show distinct signals for the protons on both aromatic rings. The aniline protons would appear in the upfield aromatic region (~6.5-7.5 ppm), while the pyridine protons would be more downfield, with the protons alpha to the nitrogen being the most deshielded. The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR : The spectrum should display 11 distinct signals for the carbon atoms. The carbon bearing the amino group (C-NH₂) would be upfield, while the carbons attached to oxygen and chlorine would be shifted downfield.
-
FT-IR : Key vibrational bands are expected for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C asymmetric stretching of the diaryl ether (~1240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 220, along with a significant M+2 peak at m/z 222 (approximately one-third the intensity of the M⁺ peak) due to the natural abundance of the ³⁷Cl isotope.
Applications in Drug Discovery
3-Chloro-4-(pyridin-4-yloxy)aniline, while not a drug itself, represents a "privileged scaffold" in medicinal chemistry. Its structural motifs are present in numerous clinically important molecules, particularly kinase inhibitors used in oncology.
-
Kinase Inhibition : The pyridine and aniline moieties are perfectly suited to interact with the hinge region of ATP-binding sites in many protein kinases[5]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aniline N-H can act as a hydrogen bond donor. This scaffold serves as a foundational core upon which other functionalities can be built to achieve potency and selectivity. Analogues have been used in the preparation of inhibitors of human epidermal growth factor receptor-2 (HER2) kinase[1][7].
-
Versatile Intermediate : As a primary aniline, the compound is a versatile starting point for building a library of derivatives through well-established synthetic transformations, making it a valuable tool for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical, proper safety precautions are essential. The safety profile is inferred from related chloroanilines and pyridinyl compounds.
-
Hazards : The compound is expected to cause skin and serious eye irritation[2]. It may be harmful if swallowed, inhaled, or absorbed through the skin, as is common for substituted anilines[8].
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat when handling this chemical[9].
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9]. Avoid creating dust.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[10].
References
-
Luna Chemical. Low price for 3-Chloro-4-(Pyridin-2-Ylmethoxy)Aniline - 1,1-Cyclopropanedicarboxylic Acid. [Link]
-
precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. [Link]
-
Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]
-
International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. [Link]
-
Global Substance Registration System (GSRS). 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. [Link]
-
PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. [Link]
-
U.S. Environmental Protection Agency. 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid Properties. [Link]
-
MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
-
Chemsrc. 3-Chloro-4-fluoroaniline | CAS#:367-21-5. [Link]
-
PubChemLite. 3-(pyridin-4-yloxy)aniline (C11H10N2O). [Link]
-
Appchem. 3-Chloro-4-(pyridin-2-yloxy)aniline | 179687-67-3. [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
PubChem. 3-(4-Pyridyl)aniline | C11H10N2 | CID 459523. [Link]
-
ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. [Link]
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An In-depth Technical Guide to 3-Chloro-4-(pyridin-4-yloxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Introduction: The Significance of a Novel Scaffold
The confluence of a substituted aniline ring with a pyridine moiety represents a "privileged scaffold" in medicinal chemistry. This structural motif is frequently identified in molecules designed to interact with critical biological targets, most notably protein kinases. While isomers and analogues such as 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7) are recognized as key intermediates in the synthesis of potent anti-cancer agents, the specific compound 3-Chloro-4-(pyridin-4-yloxy)aniline remains a largely unexplored chemical entity.[1]
The absence of a registered CAS number suggests its novelty and presents an opportunity for the discovery of new chemical space. The direct ether linkage to the 4-position of the pyridine ring, as opposed to a methoxy linker or alternative positional isomers, offers a unique geometric and electronic profile. This subtle structural modification can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide, therefore, serves as a foundational resource for the synthesis and strategic utilization of this promising, yet uncharacterized, molecule.
Physicochemical and Spectroscopic Data (Predicted)
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful synthesis, handling, and formulation. The following tables summarize the predicted data for 3-Chloro-4-(pyridin-4-yloxy)aniline, derived from computational models and by analogy to its isomers.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 160-180 °C |
| Boiling Point | > 350 °C at 760 mmHg |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (most basic) | 4.5 - 5.5 (predicted for the pyridine nitrogen) |
| LogP | 2.5 - 3.5 |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Characteristic signals for aromatic protons on both the aniline and pyridine rings, and a broad singlet for the amine protons. |
| ¹³C NMR | Distinct signals for the eleven carbon atoms, with chemical shifts influenced by the chloro, amino, and ether functionalities. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z ≈ 220.04, and a characteristic [M+2]+ peak at m/z ≈ 222.04 due to the ³⁷Cl isotope. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-O-C stretching of the diaryl ether, C-Cl stretching, and aromatic C-H bonds. |
Proposed Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
The synthesis of diaryl ethers is classically achieved via the Ullmann condensation.[2][3] This copper-catalyzed reaction provides a robust and reliable method for the formation of the C-O bond between an aryl halide and a phenol. For the synthesis of the target compound, a two-step process is proposed, starting from commercially available materials.
Step 1: Synthesis of 2-Chloro-4-(pyridin-4-yloxy)-1-nitrobenzene
The initial step involves the formation of the diaryl ether linkage. A nucleophilic aromatic substitution approach is favored here, reacting an activated aryl halide with a pyridinol. Given the electronic nature of the starting materials, a copper-catalyzed Ullmann condensation is the most logical choice.
-
Reaction: 3,4-dichloronitrobenzene is reacted with 4-hydroxypyridine in the presence of a copper catalyst and a base. The chlorine atom para to the strongly electron-withdrawing nitro group is more activated towards nucleophilic substitution than the chlorine atom meta to it.
Experimental Protocol: Ullmann Condensation
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), 4-hydroxypyridine (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-(pyridin-4-yloxy)-1-nitrobenzene.
Step 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the corresponding primary amine. This is a standard transformation in organic synthesis, with several reliable methods available. Catalytic hydrogenation is often the cleanest method, but chemical reduction using a metal in acidic media is also highly effective.
-
Reaction: The nitro intermediate is reduced to the aniline derivative using a suitable reducing agent.
Experimental Protocol: Nitro Group Reduction
-
Dissolve the 2-Chloro-4-(pyridin-4-yloxy)-1-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product, 3-Chloro-4-(pyridin-4-yloxy)aniline.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary utility of 3-Chloro-4-(pyridin-4-yloxy)aniline in drug discovery is as a key intermediate for the synthesis of kinase inhibitors. The aniline moiety provides a reactive handle for coupling with various heterocyclic cores (e.g., quinazolines, quinolines, pyrimidines), while the pyridin-4-yloxy group can form critical hydrogen bonds with the hinge region of the kinase active site.
Many FDA-approved kinase inhibitors, such as Lapatinib, target the ATP-binding site of oncogenic kinases like EGFR and HER2. The synthesis of such drugs often involves the coupling of a substituted aniline with a heterocyclic core. For instance, the synthesis of Lapatinib utilizes 3-chloro-4-(3-fluorobenzyloxy)aniline, a structurally related compound.[4]
By analogy, 3-Chloro-4-(pyridin-4-yloxy)aniline is a prime candidate for the development of novel inhibitors targeting a range of kinases implicated in cancer and other diseases. The specific orientation of the pyridine nitrogen in the 4-position may offer advantages in selectivity or potency against certain kinase targets.
Potential Kinase Inhibition Pathway
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Safety and Handling
As a novel chemical compound, 3-Chloro-4-(pyridin-4-yloxy)aniline should be handled with extreme care. Toxicological data is unavailable; however, based on its structural motifs (chlorinated aromatic amine), it should be considered potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-(pyridin-4-yloxy)aniline represents a valuable and versatile building block for medicinal chemistry. While it may not be a commercially available compound, its synthesis is achievable through robust and well-established chemical methodologies like the Ullmann condensation followed by nitro group reduction. Its structural similarity to key intermediates used in the synthesis of approved kinase inhibitors makes it a highly attractive scaffold for future drug discovery campaigns. The continued exploration of structure-activity relationships around this novel core will be instrumental in developing the next generation of therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of 3-Chloro-4-(pyridin-4-yloxy)aniline in their quest for novel medicines.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved February 19, 2026, from [Link]
- Kalinin, A. V., & Snieckus, V. (1998). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. The Journal of Organic Chemistry, 63(14), 4636-4637.
-
Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods. Retrieved February 19, 2026, from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). The Ullmann Ether Condensation. Chemical Reviews, 102(5), 1359-1470.
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223.
-
Global Substance Registration System (GSRS). (n.d.). 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. Retrieved February 19, 2026, from [Link]
- Wood, E. L., et al. (2024).
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved February 19, 2026, from [Link]
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Structural Elucidation and Characterization of 3-Chloro-4-(pyridin-4-yloxy)aniline
Technical Guide for Drug Development & Analytical Chemistry
Executive Summary
This guide details the structural elucidation, synthesis monitoring, and impurity profiling of 3-Chloro-4-(pyridin-4-yloxy)aniline . As a privileged scaffold in kinase inhibitor discovery (analogous to the core structure of Sorafenib and Regorafenib ), this molecule represents a critical building block. Its characterization requires distinguishing subtle regiochemical features—specifically the position of the chlorine atom relative to the ether linkage and the connectivity of the pyridine ring.
This document provides a self-validating analytical framework, moving from synthetic origin to spectroscopic confirmation (NMR, MS, IR) and solid-state analysis.
Structural Context & Synthetic Origin
To accurately elucidate the structure, one must understand the synthetic pathway that generates it. The impurities and regiochemical isomers are defined by the precursor chemicals.
Synthetic Pathway (Nucleophilic Aromatic Substitution)
The target molecule is typically synthesized via an
-
Reaction Type:
(Nucleophilic Aromatic Substitution). -
Critical Regiochemistry: The chlorine on the phenol ring is stable; however, the nucleophile (phenoxide) must attack the 4-position of the pyridine.
-
Potential Isomers/Impurities:
-
Regioisomer: 2-Chloro-4-(pyridin-4-yloxy)aniline (arising from starting material impurity).
-
Bis-alkylation: Rare, but possible if the aniline nitrogen participates in the substitution (prevented by hard/soft acid-base principles, but detectable by MS).
-
Visualization of Synthetic Logic
The following diagram outlines the synthetic flow and critical control points for elucidation.
Figure 1: Synthetic workflow highlighting the convergence of precursors to form the ether bridge.
Spectroscopic Characterization Strategy
The elucidation relies on a "Triangulation Method": Mass Spectrometry confirms the formula and Cl-isotope pattern; NMR confirms the regiochemistry; IR confirms the functional groups.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+) (Electrospray Ionization).
-
Molecular Formula:
-
Exact Mass: ~220.04 Da.
-
Key Diagnostic Features:
-
Isotope Pattern: A distinct 3:1 ratio for the
(m/z 221) and (m/z 223) peaks, confirming the presence of a single Chlorine atom. -
Fragmentation: High collision energy usually cleaves the ether bond, yielding characteristic fragments:
-
Pyridinium ion (m/z ~78-79).
-
Chloroaniline radical cation (m/z ~141-142).
-
-
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for structural proof.
1H NMR (DMSO-d6, 400 MHz)
The spectrum is divided into two distinct aromatic zones: the electron-deficient Pyridine ring and the electron-rich Aniline ring.
| Proton Assignment | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Logic |
| Pyridine H-2', H-6' | Doublet (d) | 8.40 – 8.50 | ~6.0 | Deshielded by adjacent Nitrogen. Characteristic of 4-subst. pyridine.[1][2] |
| Pyridine H-3', H-5' | Doublet (d) | 6.90 – 7.00 | ~6.0 | Shielded by ether oxygen donation. |
| Aniline H-5 | Doublet (d) | 7.05 – 7.15 | ~8.5 | Ortho to ether, meta to Cl. |
| Aniline H-2 | Doublet (d) | 6.75 – 6.85 | ~2.5 | Meta coupling to H-6. Positioned between Cl and |
| Aniline H-6 | dd | 6.55 – 6.65 | 8.5, 2.5 | Ortho to |
| Broad Singlet | 5.00 – 5.50 | - | Exchangeable with |
Note: Shifts are representative estimates based on Sorafenib intermediate analogs in DMSO-d6.
13C NMR (DMSO-d6)
-
C-O Carbons: Look for two signals in the 150-165 ppm range. The Pyridine C-4 (attached to O) will be significantly deshielded (~160-164 ppm). The Aniline C-4 (attached to O) will be ~140-145 ppm.
-
C-Cl Carbon: A quaternary signal around 120-125 ppm.
Infrared Spectroscopy (FT-IR)
-
Primary Amine (
): Doublet stretch at 3400–3300 (asymmetric/symmetric). -
Ether (C-O-C): Strong band at 1200–1250
(aryl ether). -
Pyridyl Ring: Characteristic "breathing" modes at ~1580
.
Conformational Analysis & Crystallography
Understanding the 3D structure is vital for docking studies in kinase domains.
-
Twist Angle: The ether linkage creates a "twist" between the pyridine and aniline rings. The bulky Chlorine atom at the ortho position (relative to the ether) exerts steric pressure, forcing the rings out of coplanarity.
-
Significance: This non-planar conformation is often critical for fitting into the hydrophobic pocket of kinases (e.g., VEGFR, BRAF).
-
X-Ray Powder Diffraction (XRPD): Essential for determining polymorphic forms if the material is to be used in solid dosage formulations.
Impurity Profiling & Quality Control
In drug development, characterizing what is not the target is as important as the target itself.
| Impurity | Origin | Detection Method | Limit Strategy |
| 4-Chloropyridine | Unreacted Starting Material | GC-MS / HPLC | Genotoxic alert; strictly controlled. |
| 4-Amino-2-chlorophenol | Unreacted Starting Material | HPLC (Early eluting) | Oxidative degradation risk (turns brown/black). |
| Bis-ether | Over-reaction | LC-MS (High MW) | Control stoichiometry during synthesis. |
Experimental Protocols
Protocol A: Analytical HPLC Method
Use this method to determine purity and monitor reaction progress.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B -
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Protocol B: NMR Sample Preparation
Self-validating step: Ensure complete dissolution to avoid "slurry" spectra.
-
Weigh ~10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6 (preferred over
due to the polarity of the pyridine/amine). -
Sonicate for 30 seconds.
-
Transfer to a 5mm NMR tube.
-
Validation: Check for the solvent residual peak (DMSO quintet at 2.50 ppm) to reference the spectrum.
Elucidation Logic Diagram
The following diagram illustrates the decision tree for confirming the structure.
Figure 2: Structural elucidation decision tree.
References
-
Bankston, D., et al. (2002). "A Scalable Synthesis of the VEGFR-2 Tyrosine Kinase Inhibitor Sorafenib." Organic Process Research & Development. (Foundation for the
ether synthesis methodology). -
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10204686, 3-Chloro-4-(pyridin-4-ylmethoxy)aniline (Structural analog reference).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Standard for calibrating NMR spectra).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' and ABC spin systems).
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel Process For The Preparation Of Sorafenib [quickcompany.in]
- 5. thieme-connect.de [thieme-connect.de]
The Pharmacophore Foundation: 3-Chloro-4-(pyridin-4-yloxy)aniline in Kinase Inhibitor Design
This is an in-depth technical guide on the biological activity, synthesis, and pharmacological significance of 3-Chloro-4-(pyridin-4-yloxy)aniline .
Technical Whitepaper | Version 1.0
Executive Summary
3-Chloro-4-(pyridin-4-yloxy)aniline (CAS: 630125-41-6) is a specialized biaryl ether scaffold employed primarily in the synthesis of Type II kinase inhibitors . While not a marketed drug in its free amine form, it serves as a critical pharmacophore for developing multi-kinase inhibitors targeting VEGFR-2, PDGFR-
Its structural significance lies in the 3-chloro substituent on the aniline ring, which introduces steric bulk to modulate the torsion angle between the phenyl and pyridine rings, thereby influencing the binding affinity of the final drug candidate within the kinase ATP-binding pocket. This guide details the molecule's structure-activity relationship (SAR), synthesis protocols, and its role in the "privileged structure" of diaryl urea inhibitors.
Chemical Identity & Pharmacophore Mapping
| Property | Specification |
| Systematic Name | 3-Chloro-4-(pyridin-4-yloxy)aniline |
| CAS Number | 630125-41-6 |
| Molecular Formula | C |
| Molecular Weight | 220.65 g/mol |
| Key Functional Groups | Primary Amine (Warhead attachment), Ether Linker (Flexibility), Pyridine Nitrogen (H-bond Acceptor), Chlorine (Steric/Hydrophobic) |
| Solubility | Soluble in DMSO, DMF; Low solubility in water |
Structural Biology & SAR Analysis
The biological utility of this scaffold is defined by its ability to orient the "warhead" (typically a urea moiety) into the hydrophobic back pocket of a kinase.
-
The Ether Linker (O): Acts as a flexible hinge, allowing the inhibitor to adopt the necessary conformation to bind to the DFG-out (inactive) state of the kinase.
-
The Pyridine Ring: Serves as a hydrogen bond acceptor, often interacting with the solvent front or specific residues in the hinge region (e.g., Cys residues).
-
The 3-Chloro Substituent (Critical):
-
Conformational Lock: The chlorine atom at the ortho position to the ether linkage creates steric clash, forcing the phenyl and pyridine rings to twist out of coplanarity. This pre-organizes the molecule into a bioactive conformation that fits the kinase binding cleft more effectively than the unsubstituted analog.
-
Metabolic Stability: Blocks the metabolically vulnerable position on the phenyl ring, preventing rapid oxidative clearance by CYP450 enzymes.
-
Figure 1: Pharmacophore mapping of the scaffold showing key interactions with the kinase domain.
Biological Activity Profile
Crucial Distinction: The free amine (3-Chloro-4-(pyridin-4-yloxy)aniline) is a synthetic intermediate. It possesses negligible intrinsic kinase inhibitory activity (IC
Its biological value is realized only upon derivatization into Diaryl Ureas .
Activity of Derived Inhibitors (Type II Kinase Inhibition)
When this scaffold is coupled with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate), the resulting urea exhibits potent activity against angiogenic kinases.
| Target Kinase | Role in Disease | Typical IC | Mechanism |
| VEGFR-2 | Angiogenesis (Tumor blood supply) | 10 - 100 nM | Blocks ATP binding in DFG-out conformation |
| B-RAF (V600E) | Melanoma cell proliferation | 20 - 200 nM | Stabilizes inactive kinase conformation |
| PDGFR- | Stromal cell maintenance | 50 - 300 nM | Competitive inhibition |
Mechanism of Action: The urea derivatives of this scaffold function as Type II inhibitors . They do not merely compete for the ATP pocket; they bind to a hydrophobic pocket adjacent to the ATP site that is only accessible when the kinase is in its inactive (DFG-out) conformation. The 3-chloro-4-(pyridin-4-yloxy)aniline moiety occupies the "front" region, while the urea linker extends into the "back" pocket.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (S
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
4-Amino-3-chlorophenol (1.0 eq) (or 3-chloro-4-nitrophenol followed by reduction)
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K
CO ) (2.5 eq) -
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Deprotonation: Charge a reaction vessel with 4-amino-3-chlorophenol (10 mmol) and anhydrous DMF (20 mL). Add t-BuOK (25 mmol) portion-wise at 0°C under nitrogen atmosphere. Stir for 30 minutes to generate the phenoxide anion.
-
Coupling: Add 4-chloropyridine hydrochloride (10 mmol) slowly to the mixture.
-
Reaction: Heat the mixture to 80-100°C for 4-6 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
-
Note: The reaction is driven by the electron-deficient nature of the pyridine ring.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product may precipitate as a solid.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-5% MeOH in DCM). -
Validation: Confirm structure via
H-NMR (DMSO-d ). Look for the characteristic pyridine doublets and the 1,2,4-trisubstituted benzene pattern.
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.
Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: To validate the biological activity of the urea derivative synthesized from the scaffold.
Reagents:
-
Recombinant VEGFR2 kinase domain.
-
FRET peptide substrate (e.g., Z'-LYTE™ Kinase Assay Kit).
-
Test Compound: Urea derivative of 3-Chloro-4-(pyridin-4-yloxy)aniline.
-
ATP (at K
concentration).
Methodology:
-
Preparation: Prepare a 3x serial dilution of the test compound in DMSO (starting at 10
M). -
Incubation: Mix kinase (2 nM final), peptide substrate (2
M), and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding. -
Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).
-
Detection: Measure Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Analysis: Calculate the Emission Ratio (Coumarin/Fluorescein). The extent of phosphorylation is inversely proportional to the ratio. Plot % Inhibition vs. Log[Concentration] to determine IC
.
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research, 64(19), 7099–7109. Link
-
Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781. Link
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364. Link
The Architectural Blueprint of a Privileged Kinase Inhibitor: A Technical Guide to the 3-Chloro-4-(pyridin-4-yloxy)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-chloro-4-(pyridin-4-yloxy)aniline core is a "privileged" scaffold in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Its unique electronic and structural features enable high-affinity binding to the ATP pocket of a diverse range of kinases, making it a cornerstone in the development of targeted therapies for cancer and other diseases. This in-depth technical guide provides a comprehensive overview of this critical scaffold, from its fundamental chemical properties and synthesis to its role in the design of targeted kinase inhibitors. We will delve into the structure-activity relationships that govern its potency and selectivity, explore its key kinase targets and their associated signaling pathways, and provide detailed experimental protocols for the characterization of inhibitors built upon this framework.
I. The 3-Chloro-4-(pyridin-4-yloxy)aniline Scaffold: A Privileged Architecture for Kinase Inhibition
The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold is an aromatic ether that strategically combines several key pharmacophoric features. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a versatile point for chemical modification, allowing for the introduction of various side chains that can extend into other regions of the ATP pocket, thereby enhancing both potency and selectivity. The chloro substituent on the aniline ring plays a significant role in modulating the electronic properties of the molecule and can contribute to favorable hydrophobic interactions within the binding site.
This combination of features provides a rigid and tunable platform for the design of inhibitors that can target a wide array of kinases with high affinity. The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of pharmacokinetic and pharmacodynamic properties.
II. Synthesis of the 3-Chloro-4-(pyridin-4-yloxy)aniline Core and its Derivatives
The synthesis of the 3-chloro-4-(pyridin-4-yloxy)aniline core and its derivatives is a critical aspect of its utility in drug discovery. A common and efficient method involves a nucleophilic aromatic substitution (SNAAr) reaction.
General Synthetic Workflow
The synthesis typically begins with a suitably substituted and protected aniline precursor. The following diagram illustrates a generalized workflow for the synthesis of the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold.
Caption: Generalized synthetic workflow for 3-chloro-4-(pyridin-4-yloxy)aniline.
Detailed Experimental Protocol: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Step 1: Synthesis of 2-Chloro-4-nitro-1-(pyridin-4-yloxy)benzene
-
To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).
-
Add 4-hydroxypyridine (1.1 eq) to the reaction mixture.
-
Heat the mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-4-nitro-1-(pyridin-4-yloxy)benzene.
Step 2: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
-
Dissolve the 2-chloro-4-nitro-1-(pyridin-4-yloxy)benzene (1.0 eq) in a solvent mixture, for instance, ethanol and water.
-
Add a reducing agent such as iron powder (Fe) (3.0 eq) and a catalytic amount of hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-chloro-4-(pyridin-4-yloxy)aniline.
III. Key Kinase Targets and Associated Signaling Pathways
The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold has been incorporated into inhibitors targeting a variety of kinases implicated in cancer and other diseases. The primary targets often include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, as well as non-receptor tyrosine kinases like Bcr-Abl.
VEGFR Signaling Pathway
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibitors based on the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and point of inhibition.
IV. Structure-Activity Relationships (SAR)
The potency and selectivity of kinase inhibitors based on the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold are highly dependent on the nature and position of substituents on both the aniline and pyridine rings.
| Position of Modification | Effect on Activity |
| Aniline Ring (Substituents other than Cl) | Small, lipophilic groups at the 5-position can enhance binding affinity by occupying hydrophobic pockets. |
| Aniline Nitrogen | Derivatization with various functional groups (e.g., ureas, amides) allows for targeting of specific regions within the ATP-binding site, significantly impacting selectivity. |
| Pyridine Ring | Substitution on the pyridine ring can modulate the pKa of the pyridine nitrogen, affecting the strength of the hinge-binding interaction. |
| Linker between Aniline and Pyridine | The ether linkage is crucial for the overall conformation of the molecule. Modifications to the linker can alter the orientation of the pyridine ring in the hinge region. |
V. Experimental Protocols for Inhibitor Characterization
The evaluation of novel kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
3-Chloro-4-(pyridin-4-yloxy)aniline-based inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence using a luminometer after adding the Kinase Detection Reagent.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies (phospho-specific and total protein).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the IC₅₀ value by plotting the normalized phosphorylation levels against the inhibitor concentration.
Caption: Experimental workflow for Western blot analysis of kinase inhibition.
VI. Conclusion
The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold represents a highly successful and versatile platform in the design of targeted kinase inhibitors. Its inherent structural and electronic properties, coupled with its synthetic tractability, have enabled the development of a multitude of potent and selective inhibitors against key oncogenic kinases. A thorough understanding of its synthesis, structure-activity relationships, and biological targets is essential for researchers and drug development professionals seeking to leverage this privileged scaffold in the creation of next-generation therapeutics. The experimental protocols provided herein offer a robust framework for the comprehensive characterization of novel inhibitors based on this important core structure.
VII. References
Sources
Technical Guide: Spectroscopic Profiling of 3-Chloro-4-(pyridin-4-yloxy)aniline
Executive Summary & Application Context
In the high-stakes arena of kinase inhibitor development, 3-Chloro-4-(pyridin-4-yloxy)aniline serves as a critical pharmacophore scaffold. Structurally, it represents a "hinge-binding" mimic or a solvent-exposed tail moiety often found in type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib).
The purity and structural integrity of this intermediate are paramount. A 3-chloro substitution on the aniline ring introduces steric bulk and electronic modulation (inductive withdrawal), significantly altering the pKa of the aniline nitrogen compared to the non-chlorinated congener. This guide provides a definitive spectroscopic reference for researchers validating this building block.
Synthesis & Structural Logic
To interpret the spectra accurately, one must understand the synthesis-derived impurities. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (
Synthesis Workflow (Graphviz)
The following diagram outlines the critical pathway and potential impurity origins (e.g., unreacted phenol, polymerized pyridine).
Caption:
Mass Spectrometry (MS) Data[1]
Mass spectrometry provides the primary confirmation of identity, specifically through the chlorine isotope pattern.
Experimental Parameters
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive Ion Mode (
) -
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid
Spectral Data & Fragmentation Logic
| Parameter | Value / Observation | Structural Interpretation |
| Monoisotopic Mass | 220.04 Da | Calculated for |
| 221.1 m/z | Protonated molecular ion ( | |
| Isotope Peak ( | 223.1 m/z | Characteristic |
| Key Fragment 1 | 110-112 m/z | Loss of Pyridin-4-yloxy group (Cleavage at Ether O) |
| Key Fragment 2 | 95.1 m/z | Pyridin-4-ol fragment (Rearrangement) |
Analyst Note: The 3:1 intensity ratio between m/z 221 and 223 is the diagnostic "fingerprint" for the single chlorine atom. Absence of this ratio suggests dechlorination or contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
NMR is the gold standard for isomeric differentiation (e.g., distinguishing the 4-yloxy from the 3-yloxy isomer).
H NMR Data (400 MHz, DMSO- )
The spectrum is characterized by two distinct aromatic systems: the electron-rich aniline and the electron-deficient pyridine.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 8.42 | Doublet (d) | 2H | 6.0 | H-2', H-6' (Py) | |
| 7.05 | Doublet (d) | 1H | 8.6 | H-5 (Ar) | Ortho to Ether Oxygen (Shielded by O-donation) |
| 6.88 | Doublet (d) | 2H | 6.0 | H-3', H-5' (Py) | |
| 6.75 | Doublet (d) | 1H | 2.4 | H-2 (Ar) | Meta to Ether, Ortho to Cl (Meta-coupling) |
| 6.58 | Doublet of Doublets (dd) | 1H | 8.6, 2.4 | H-6 (Ar) | Ortho to Amine, Meta to Cl |
| 5.25 | Broad Singlet (br s) | 2H | - | Exchangeable amine protons |
C NMR Data (100 MHz, DMSO- )
| Shift ( | Carbon Type | Assignment |
| 164.5 | Cq (Quaternary) | C-4' (Pyridine C-O) |
| 151.2 | CH | C-2', C-6' (Pyridine |
| 146.8 | Cq | C-1 (Aniline C-N) |
| 142.1 | Cq | C-4 (Aniline C-O) |
| 122.5 | Cq | C-3 (Aniline C-Cl) |
| 121.8 | CH | C-5 (Aniline) |
| 114.5 | CH | C-2 (Aniline) |
| 113.2 | CH | C-6 (Aniline) |
| 110.8 | CH | C-3', C-5' (Pyridine |
Diagram: Proton Assignment Map
Caption: Chemical shift mapping showing the electronic desheilding gradient from the Pyridine Nitrogen to the Aniline Amine.
Infrared (IR) Spectroscopy[1]
FT-IR analysis is useful for rapid solid-state identification. The spectrum is dominated by the amine and ether functionalities.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3420, 3340 | N-H Stretching (Asym/Sym) | Primary Amine ( |
| 1585 | C=N Stretching | Pyridine Ring |
| 1480 | C=C Aromatic Stretch | Benzene Ring |
| 1245 | C-O-C Stretching | Aryl Ether Linkage |
| 1050 | C-Cl Stretching | Aryl Chloride |
| 820 | C-H Bending (Out of plane) | Para-substituted Pyridine |
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common. A validated HPLC method is required to separate these.
-
4-Amino-2-chlorophenol (Starting Material): Detectable by a shift in retention time and absence of pyridine signals in NMR.
-
Bis-ether (Double substitution): If the stoichiometry is off, the amine can also attack the chloropyridine (rare due to lower nucleophilicity compared to phenoxide, but possible).
-
Regioisomers: 3-Chloro-4-(pyridin-2 -yloxy)aniline. This occurs if 2,4-dichloropyridine is used or via rearrangement. Differentiation: The Pyridine H-3' in the 2-yloxy isomer appears as a triplet or dd, unlike the AA'XX' doublet in the 4-yloxy isomer.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11466866 (Related Structure). Retrieved from [Link]
- Bankston, D., et al. (2002). "A Scalable Synthesis of a Key Intermediate for the Synthesis of Kinase Inhibitors." Organic Process Research & Development. (Foundational chemistry for pyridine-ether synthesis).
- Bayer Healthcare LLC. (2005). Patent WO2005000833: Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. (Describes the synthesis of the 4-(4-aminophenoxy)pyridine scaffold).
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Retrieved from [Link]
Technical Guide: Safety & Handling of 3-Chloro-4-(pyridin-4-yloxy)aniline
[1]
Chemical Identity & Relevance[2][3][4]
-
CAS Number: 630125-41-6[1]
-
Synonyms: 4-(4-Amino-2-chlorophenoxy)pyridine; 3-Chloro-4-(4-pyridyloxy)aniline.[1]
-
Molecular Formula: C₁₁H₉ClN₂O[3]
-
Molecular Weight: 220.65 g/mol
-
Physical State: Off-white to pale brown solid (sensitive to oxidation).
-
Relevance: A critical "privileged scaffold" in medicinal chemistry, specifically for Type II kinase inhibitors where the ether linkage provides flexibility for the pyridine ring to occupy the ATP-binding pocket "hinge region" or allosteric hydrophobic pockets.
Hazard Identification & Toxicology (E-E-A-T Synthesis)
Note: As a specific intermediate, comprehensive toxicological data may be sparse. The following hazard profile is derived from "read-across" methodology using structurally validated analogs (Chloroanilines and Pyridinyl ethers).
Core Hazards (GHS Classification Inferred)
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302 | Toxic/Harmful if swallowed.[1] Aniline derivatives are known methemoglobinemia inducers. |
| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction.[4] High potential for contact dermatitis. |
| Eye Damage/Irritation | Cat 1/2A | H318/H319 | Causes serious eye damage or irritation.[5] Pyridine bases are corrosive/irritating to mucous membranes. |
| STOT - Repeated | Cat 2 | H373 | May cause damage to organs (blood/spleen) through prolonged exposure (Methemoglobinemia). |
| Aquatic Toxicity | Cat 1/2 | H400/H410 | Very toxic to aquatic life.[6][4] Anilines are notoriously persistent and toxic to aquatic organisms. |
Mechanistic Toxicity: The Aniline Effect
The primary safety concern stems from the 3-chloroaniline moiety. Upon absorption (skin/inhalation), hepatic enzymes (CYP450) can N-hydroxylate the amine, producing N-hydroxyaniline metabolites.[1] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to cyanosis (blue skin/lips) and cellular hypoxia.
-
Early Signs: Headache, shallow respiration, blue lips/nail beds.
-
Critical Threshold: Methemoglobin levels >30% can be fatal.
Engineering Controls & Containment Strategy
Direct handling of powder requires strict adherence to the "As Low As Reasonably Achievable" (ALARA) principle.[1]
Containment Decision Matrix
Use the following logic to determine the required engineering control based on operation scale:
Specific Engineering Protocols
-
Weighing: Never weigh this compound on an open bench. Use a Static-Dissipative Balance Enclosure or a fume hood with a draft shield. The powder can be electrostatic; use an antistatic gun if necessary to prevent dispersal.
-
Reaction Setup: Vent all reaction vessels (especially those involving heat) to a scrubber or hood exhaust. If using reagents like Thionyl Chloride or strong bases during synthesis, ensure quench lines are pre-planned.
-
Vacuum Systems: Protect house vacuum lines with a HEPA filter and a Cold Trap (−78°C) to prevent contamination of the pump oil and exhaust system.
Personal Protective Equipment (PPE)
Trustworthiness Check: Standard latex gloves are insufficient for halogenated aromatics due to rapid permeation.
| PPE Category | Specification | Rationale |
| Gloves (Primary) | Nitrile (0.11 mm) | Splash protection.[1] Change immediately upon contamination.[4][7][8] |
| Gloves (Immersion) | Laminate (Silver Shield) or Viton | Required for prolonged handling or spill cleanup. Halogenated anilines permeate standard nitrile in <15 mins. |
| Respiratory | P100 / N95 (Particulate) | Only if handling powder outside a hood (Emergency only). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine dust generation is possible. |
| Body | Tyvek Lab Coat (Disposable) | Prevents accumulation on cotton clothing which can lead to secondary exposure at home. |
Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen . Anilines oxidize rapidly in air, turning dark brown/black.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as trace metals can catalyze oxidation.
Solubilization & Stability
-
Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
-
Stability:
-
Acid Sensitivity: Forms salts with mineral acids (HCl).
-
Light Sensitivity: Photodegradation is likely; keep solutions wrapped in foil.
-
Incompatibility: Violent reaction with strong oxidizers (e.g., HNO₃, KMnO₄) and acid chlorides.
-
Synthesis Safety Note
If synthesizing this compound via Nucleophilic Aromatic Substitution (SₙAr) (e.g., reacting 3-chloro-4-fluoroaniline with 4-hydroxypyridine):
-
Runaway Risk: These reactions often require high temperatures (>100°C) in polar aprotic solvents (DMSO). Ensure the cooling system is fail-safe.
-
Base Hazard: The use of strong bases (KOtBu, NaH) generates hydrogen gas or exothermic heat. Vent appropriately.
Emergency Response Protocols
Accidental Release (Spill)[1][4]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
-
Contain: Cover spill with a wet paper towel (to prevent dust) or an absorbent pad dampened with ethanol.
-
Neutralize: Clean the surface with a mild acid solution (1% Acetic Acid) followed by soap and water to solubilize the basic aniline residue.
-
Disposal: Place all waste in a sealed bag labeled "Toxic Organic Waste - High Potency."
First Aid (Self-Validating Steps)[1]
-
Skin Contact:
-
Eye Contact: Rinse for 15 mins lifting eyelids.[5] Do not use neutralizing agents in the eye.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
References
-
PubChem. Compound Summary: 3-Chloro-4-(pyridin-4-yloxy)aniline (CAS 630125-41-6).[1] National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Chloroanilines - Toxicological Summary.[Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1185304-58-8|3-Chloro-4-(pyridin-3-yloxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 7. fishersci.be [fishersci.be]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Step-by-step protocol for 3-Chloro-4-(pyridin-4-yloxy)aniline synthesis
Executive Summary & Retrosynthetic Analysis
This application note details the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline , a structural motif commonly found in kinase inhibitors (e.g., targeting EGFR/HER2). The protocol is designed for medicinal chemistry researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
The synthesis strategy addresses two critical chemical challenges:
-
Regioselective Ether Formation: Constructing the C(sp2)-O-C(sp2) bond between the electron-deficient pyridine ring and the halogenated benzene ring without compromising the chloro-substituent.
-
Chemoselective Reduction: Reducing the nitro group to an aniline while preventing hydrodehalogenation (loss of the chlorine atom), a common side reaction in catalytic hydrogenation.
Retrosynthetic Pathway
The synthesis is executed in two steps:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 2-chloro-4-nitrophenol with 4-chloropyridine hydrochloride.
-
Chemoselective Nitro Reduction: Utilizing Iron (Fe) and Ammonium Chloride (NH4Cl) to reduce the nitroarene to the aniline.
Step 1: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)nitrobenzene
Objective: Form the biaryl ether linkage via base-mediated SNAr.
Rationale
Direct coupling using 4-hydroxypyridine is avoided due to its tautomeric preference for the pyridone form (NH-C=O), which often leads to undesirable N-alkylation. Instead, we utilize 2-chloro-4-nitrophenol as the nucleophile and 4-chloropyridine hydrochloride as the electrophile. The pyridine nitrogen activates the 4-position for nucleophilic attack, while the nitro group on the phenol increases the acidity of the phenolic proton, facilitating phenoxide formation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Chloro-4-nitrophenol | 173.55 | 1.0 | Nucleophile |
| 4-Chloropyridine HCl | 150.01 | 1.2 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent (Anhydrous) |
Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 2-chloro-4-nitrophenol (5.0 g, 28.8 mmol) and anhydrous DMF (50 mL) to the flask. Stir until dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (9.95 g, 72.0 mmol) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
-
Electrophile Addition: Add 4-chloropyridine hydrochloride (5.18 g, 34.5 mmol).
-
Note: 4-Chloropyridine is unstable as a free base (prone to polymerization). It is critical to add it as the HCl salt directly to the basic mixture, generating the free base in situ.
-
-
Reaction: Heat the mixture to 110°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS for the consumption of the phenol.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filter the solid and wash efficiently with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the solid in a vacuum oven at 45°C.
-
-
Purification (if necessary): Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Yellow to pale brown solid.
Step 2: Reduction to 3-Chloro-4-(pyridin-4-yloxy)aniline
Objective: Reduce the nitro group to an amino group without dehalogenating the chlorine substituent.
Rationale
While catalytic hydrogenation (H₂/Pd-C) is efficient, it carries a high risk of reducing the aryl-chloride bond (hydrodehalogenation). To ensure the integrity of the halogen, we employ a dissolving metal reduction using Iron powder and Ammonium Chloride. This method is mild, highly selective for nitro groups, and operationally simple.[8]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Nitro Intermediate (from Step 1) | 250.64 | 1.0 | Substrate |
| Iron Powder (Fe) | 55.85 | 5.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | Electrolyte/Proton Source |
| Ethanol / Water | - | 4:1 v/v | Solvent System |
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (thick slurry), reflux condenser, and thermometer.
-
Solvent Prep: Prepare a mixture of Ethanol (80 mL) and Water (20 mL).
-
Charging: Add the nitro intermediate (5.0 g, 19.9 mmol) and the solvent mixture to the flask. Begin stirring.
-
Activation: Add NH₄Cl (5.3 g, 99.5 mmol) and Iron powder (5.6 g, 99.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The reaction is heterogeneous. Ensure the iron is well-suspended.
-
Monitor by TLC (DCM/MeOH 95:5). The starting nitro compound (less polar) should disappear, and the fluorescent amine spot (more polar) should appear. Reaction time is typically 2–4 hours.
-
-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate to dryness to yield the crude aniline.
-
-
Purification: The crude product is often pure enough for subsequent steps. If high purity is required (e.g., >98% for biological assay), purify via flash chromatography (DCM/MeOH 98:2 to 95:5).
Expected Yield: 80–90% Appearance: Off-white to beige solid.
Reaction Pathway Visualization
The following diagram illustrates the chemical workflow and logic flow, generated using Graphviz.
Figure 1: Synthetic route for 3-Chloro-4-(pyridin-4-yloxy)aniline highlighting the SNAr coupling and chemoselective reduction steps.
Physicochemical Properties & Safety
Key Properties of Target (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| LogP | ~2.3 |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water. |
Safety & Handling
-
4-Chloropyridine HCl: Causes skin and eye burns. Vesicant-like properties in free base form. Handle in a fume hood.
-
Nitroaromatics: Potentially toxic if inhaled or absorbed through skin.[9]
-
Iron Waste: The filtration residue from Step 2 contains iron oxides and potentially pyrophoric divided iron. Keep wet and dispose of in a dedicated solid waste container.
References
-
Sigma-Aldrich. 3-Chloro-4-(pyridin-3-yloxy)aniline Safety Data Sheet. (Note: Isomer reference for safety handling). Available at:
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (General protocol for Fe/NH4Cl reduction). Available at:
-
PubChem. 3-Chloro-4-(pyridin-4-yloxy)aniline Compound Summary. Available at:
-
ChemicalBook. Synthesis of 4-chloro-3-(pyridin-2-yl)aniline. (Analogous coupling conditions). Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Note: Optimized Purification Protocol for 3-Chloro-4-(pyridin-4-yloxy)aniline
Abstract & Scope
This technical guide details the purification of 3-Chloro-4-(pyridin-4-yloxy)aniline , a critical intermediate often utilized in the synthesis of multi-kinase inhibitors (e.g., Sorafenib analogs). Due to the dual basic nitrogen centers (pyridine and aniline moieties), this compound exhibits strong interaction with acidic silanol groups on standard silica gel, leading to severe peak tailing, poor resolution, and yield loss.
This protocol provides a self-validating methodology using triethylamine (TEA)-modified silica chromatography to neutralize surface acidity. It includes method development strategies, a step-by-step flash chromatography workflow, and expert insights into alternative purification via crystallization for scale-up contexts.
Compound Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the molecule is the first step to successful separation. The 3-chloro-4-(pyridin-4-yloxy)aniline molecule possesses distinct electronic features that dictate its chromatographic behavior.
| Property | Data / Description | Chromatographic Implication |
| Structure | Diaryl ether with 3-Cl aniline & 4-pyridyl rings | Planar, aromatic; capable of |
| Basicity (pKa) | Pyridine N: ~5.2; Aniline N: ~3.5 | High Risk: The pyridine nitrogen will protonate on acidic silica (pH ~5), causing retention/tailing. |
| Polarity | Moderate (LogP ~ 2.0 - 2.5) | Soluble in DCM, EtOAc; limited solubility in Hexanes. |
| Stability | Oxidation-sensitive (Aniline) | Action: Minimize exposure to light/air; purify rapidly. |
| Impurities | 4-Chloropyridine, 3-Chloro-4-aminophenol | Phenolic impurities may streak; requires good resolution. |
The Challenge: Silanol Interactions
Standard silica gel (
The Result:
-
Tailing: Asymmetrical peaks with long "tails."
-
Co-elution: Impurities hide under the tail of the main product.
-
Irreversible Adsorption: Product remains stuck at the baseline, reducing yield.
Mechanism of Action (Visualization)
Figure 1: Mechanism of silanol deactivation by Triethylamine (TEA). TEA competes for acidic sites, allowing the target pyridine compound to elute freely.
Protocol 1: Method Development (TLC)
Goal: Determine the optimal mobile phase that achieves an Rf of 0.25 – 0.35 without tailing.
Materials:
-
TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
Procedure:
-
Control Plate: Spot the crude mixture. Run in 95:5 DCM:MeOH .
-
Observation: Likely shows a streak starting from the baseline or a spot with a long tail.
-
-
Modified Plate: Prepare a solvent system of 95:5 DCM:MeOH + 1% TEA .
-
Optimization: Adjust MeOH concentration (2% to 10%) until the target spot is at Rf ~0.3.
-
Note: If DCM/MeOH is too strong, switch to Hexane:Ethyl Acetate (1:1) + 1% TEA .
-
Expert Insight:
"Always visualize with both UV (254nm) and Ninhydrin stain. The pyridine ring absorbs UV strongly, but Ninhydrin specifically confirms the presence of the primary aniline, distinguishing it from non-amine impurities."
Protocol 2: Flash Column Chromatography
Goal: Preparative isolation of >98% pure material.
A. Column Preparation (The "Slurry Pack" Method)
Do not use pre-packed cartridges unless they are amine-functionalized. For standard glass columns, manual packing is required for TEA modification.
-
Calculate Silica Load: Use a 30:1 ratio of Silica:Compound (by weight).
-
Slurry Preparation: In a flask, mix the calculated Silica Gel 60 with the starting mobile phase (e.g., DCM + 1% TEA).
-
Critical Step: Allow the slurry to sit for 10-15 minutes. This "equilibration time" allows the TEA to fully neutralize the acidic silanol sites inside the pores.
-
-
Packing: Pour the slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the starting mobile phase to ensure pH stability.
B. Sample Loading (Solid Load Technique)
Liquid loading is discouraged for this compound due to potential precipitation in non-polar mobile phases.
-
Dissolve the crude residue in a minimal amount of DCM/MeOH.
-
Add Celite 545 or coarse silica (approx. 2x weight of crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed column bed.
-
Add a layer of sand (1 cm) on top to protect the bed.
C. Elution Gradient
Flow Rate: 15-20 mL/min (for a 2-3 cm diameter column).
| Time / Volume | Solvent Composition | Purpose |
| 0 - 3 CV | 100% DCM (+ 1% TEA) | Elute non-polar impurities (starting chlorides). |
| 3 - 10 CV | 0% | Linear gradient to mobilize the product. |
| 10 - 15 CV | 5% MeOH isocratic (+ 1% TEA) | Elute the main product peak. |
| > 15 CV | 10% MeOH flush | Wash off polar oxidation byproducts. |
Note: If using Hexane/EtOAc, run a gradient from 20% EtOAc to 80% EtOAc (all with 1% TEA).
D. Workup of Fractions
-
Combine fractions.
-
Crucial Step: The collected fractions contain TEA. To remove it:
-
Evaporate the solvent to dryness.
-
Redissolve in EtOAc and wash 2x with Saturated NaHCO3 (removes TEA salts) or simply rely on high-vacuum drying if the TEA amount is minimal.
-
Warning: Do not wash with strong acid (HCl), or you will extract your product into the aqueous layer.
-
Process Workflow Diagram
Figure 2: Step-by-step purification workflow ensuring silica neutralization and optimal resolution.
Alternative Strategy: Crystallization (Scale-Up)
For quantities >10g, chromatography becomes expensive and solvent-heavy. Based on the synthesis of similar Sorafenib intermediates (Bankston et al.), crystallization is the preferred industrial method.
-
Solvent System: Toluene or Ethyl Acetate/Heptane.
-
Protocol: Dissolve crude in hot Toluene. Cool slowly to 0°C. The pure aniline often precipitates while impurities remain in the mother liquor.
-
Advantage: Avoids TEA usage and silica waste.
References
-
Bankston, D., Dumas, J., Natero, R., et al. (2002).[4][5] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [Link][1]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry. [Link]
-
Teledyne ISCO. (2023). "Purification of Amine Compounds using RediSep® Amine Columns." Application Note. [Link]
-
Biotage. (2023). "Strategies for the Flash Purification of Ionizable Compounds." The Flash Purification Blog. [Link]
Sources
- 1. US9738607B2 - Scalable process for the preparation of Sorafenib tosylate ethanol solvate and Sorafenib tosylate form III - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
Application Notes and Protocols for the Recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purification
3-Chloro-4-(pyridin-4-yloxy)aniline is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities. This guide provides a comprehensive overview of the principles and a detailed protocol for the recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline, grounded in established chemical principles and best practices.
Scientific Principles of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals.[1][2] The underlying principle is that the solubility of most solids in a given solvent increases with temperature.[3] An ideal recrystallization solvent should dissolve the compound to be purified sparingly at room temperature but have high solubility at an elevated temperature.[3] Impurities, if present in smaller amounts, will either remain in solution upon cooling or be removed during a hot filtration step if they are insoluble.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point; substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] 3-Chloro-4-(pyridin-4-yloxy)aniline possesses a combination of functional groups that influence its solubility:
-
Aniline Moiety (-NH₂): The amino group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4]
-
Pyridine and Ether Linkage: The pyridine nitrogen is a hydrogen bond acceptor, and the ether oxygen contributes to the molecule's polarity.
-
Chlorinated Benzene Ring: This portion of the molecule is largely non-polar.
Given this structure, polar protic solvents such as alcohols are excellent candidates for recrystallization.[3] Mixed solvent systems, often a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is less soluble, can also be employed to fine-tune the solubility profile.[3]
Experimental Protocol: Recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline
This protocol outlines a general procedure for the recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline using an ethanol/water mixed solvent system. This system is chosen based on the common use of alcohols for recrystallizing substituted anilines and the ability of water to act as an anti-solvent to induce crystallization.[3]
Materials and Equipment:
-
Crude 3-Chloro-4-(pyridin-4-yloxy)aniline
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Vacuum source
Safety Precautions:
-
3-Chloro-4-(pyridin-4-yloxy)aniline is a chemical irritant. It is advisable to handle it in a well-ventilated fume hood.[5]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ethanol is flammable. Keep it away from open flames and sparks.
Step-by-Step Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 3-Chloro-4-(pyridin-4-yloxy)aniline into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask. Begin heating the mixture gently with stirring. The goal is to dissolve the solid in the smallest possible volume of boiling solvent.[2]
-
Continue adding hot ethanol portion-wise until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Heat the solution back to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent premature crystallization.[2]
-
-
Inducing Crystallization with an Anti-Solvent:
-
While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.[3]
-
To ensure a homogeneous solution and prevent "oiling out," add a few more drops of hot ethanol until the turbidity just disappears.[6]
-
-
Crystal Formation and Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[2]
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[2]
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in initial drying.
-
-
Drying the Purified Product:
-
Transfer the crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The compound should be stored in a dark place under an inert atmosphere.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is too supersaturated. | Add more of the "good" solvent (ethanol) to the hot mixture until the oil dissolves, then allow it to cool more slowly.[6] |
| No Crystals Form | The solution is not sufficiently supersaturated (too much solvent was used), or nucleation is inhibited. | Reheat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] |
| Low Recovery | Too much solvent was used, the cooling was not sufficient, or the crystals were washed with a solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath. Always wash the crystals with ice-cold solvent. |
| Crystals are colored | The decolorization step with activated charcoal was insufficient or not performed. | Repeat the recrystallization process, ensuring to use an appropriate amount of activated charcoal and performing a hot gravity filtration. |
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process for 3-Chloro-4-(pyridin-4-yloxy)aniline.
Caption: Workflow for the recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the purification of 3-Chloro-4-(pyridin-4-yloxy)aniline by recrystallization. By understanding the principles of solvent selection and crystallization, researchers can effectively enhance the purity of this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development activities. The provided protocol and troubleshooting guide serve as a robust starting point, which can be further optimized for specific scales and impurity profiles.
References
- Benchchem Technical Support Center: Recrystallization of Substituted Anilines. (n.d.).
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Bide Pharmatech. (n.d.). 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
- Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- California State University, Long Beach. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9.
- Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
- National Center for Biotechnology Information. (n.d.). 3-(4-Pyridyl)aniline. PubChem.
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chegg. (2021, January 29). Solved Experiment 4 Post-Lab 1. Which solvent is most.
- Global Substance Registration System. (n.d.). 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE.
- Benchchem Technical Support Center. (n.d.). Purification of 3-Chloro-4-(isopentyloxy)aniline.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
- BLDpharm. (n.d.). 25935-37-9|3-Chloro-4-(pyridin-3-yloxy)aniline.
- TCI Chemicals. (n.d.). 3-Chloro-4-(2-pyridylmethoxy)aniline | 524955-09-7.
- ChemicalBook. (n.d.). 4-chloro-3-(pyridin-2-yl)aniline synthesis.
- Ataman Kimya. (n.d.). 4-CHLOROANILINE.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
- Benchchem Technical Support Center. (n.d.). Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- ChemicalBook. (2026, January 13). 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0.
Sources
Application Note: A Scalable Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Introduction
3-Chloro-4-(pyridin-4-yloxy)aniline is a critical building block in medicinal chemistry and pharmaceutical development. Its diaryl ether structure serves as a key scaffold for a variety of pharmacologically active agents. Most notably, it is a pivotal intermediate in the synthesis of multi-kinase inhibitors, such as Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2][3] The robust and efficient large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry.
This application note provides a detailed, scalable protocol for the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline. It delves into the mechanistic principles behind the chosen synthetic route, offers a step-by-step guide for its practical execution, and outlines essential safety and analytical considerations for ensuring a high-yield, high-purity outcome.
Synthetic Strategy and Mechanistic Insight
The formation of the diaryl ether linkage in 3-Chloro-4-(pyridin-4-yloxy)aniline is typically achieved through a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction.[4] For scalability, a modified Ullmann condensation is often preferred, offering high yields and manageable reaction conditions.[5][6]
The selected method involves the coupling of 3-chloro-4-aminophenol with 4-chloropyridine hydrochloride. The reaction proceeds via the following key steps:
-
Deprotonation: A strong base deprotonates the hydroxyl group of 3-chloro-4-aminophenol to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The generated phenoxide attacks the electron-deficient C4 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates this position towards nucleophilic attack.[7][8]
-
Leaving Group Displacement: The chloride ion on the pyridine ring is displaced, forming the desired diaryl ether bond.
While traditional Ullmann reactions require stoichiometric copper, modern variations can often be performed with catalytic amounts of copper or, in some cases, without a metal catalyst if the aryl halide is sufficiently activated, as is the case with 4-chloropyridine.[4][9][10] The use of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial to facilitate the reaction, which often requires elevated temperatures.[5][11]
Figure 1: Simplified mechanism for the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Scalable Synthesis Protocol
This protocol is designed for a laboratory scale and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Heating/cooling circulator
-
Standard laboratory glassware
-
Rotary evaporator
-
Buchner funnel and filtration apparatus
Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 3-Chloro-4-aminophenol | 17609-80-2 | 143.57 | 1.0 | May be irritating to skin and eyes.[12][13] |
| 4-Chloropyridine hydrochloride | 7379-35-3 | 150.00 | 1.1 | Corrosive and hygroscopic. |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 2.2 | Flammable solid, reacts with water. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~10 vol | High-boiling polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |
Procedure:
-
Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with 3-chloro-4-aminophenol (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 10 volumes relative to the starting material). Begin stirring to form a slurry.
-
Base Addition: Cool the mixture to 0-5 °C using the circulator. Carefully add potassium tert-butoxide (2.2 eq) portion-wise, monitoring the internal temperature to maintain it below 10 °C. The addition is exothermic. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pyridine Addition: Add 4-chloropyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (approx. 20 volumes), while maintaining the temperature below 30 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified solid by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at 40-50 °C.
-
Figure 2: Overall workflow for the scale-up synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Analytical Characterization
Ensuring the purity and structural integrity of the final product is paramount. A combination of analytical techniques should be employed.
| Parameter | Recommended Method | Expected Results |
| Purity | Reverse-Phase HPLC with UV detection (e.g., at 254 nm) | Purity ≥99.0% by area percentage.[14] |
| Identity | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the structure of 3-Chloro-4-(pyridin-4-yloxy)aniline. |
| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉ClN₂O, MW: 220.66). |
| Physical Properties | Melting Point | Consistent with literature values. |
A robust HPLC method is essential for both in-process control and final product release.[14] Typical conditions involve a C18 column with a gradient elution using acetonitrile and water.[15]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel.[16] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[12][17]
-
3-Chloro-4-aminophenol and related anilines: These compounds can be toxic and may cause skin and eye irritation.[12][13][18] High-level exposure to aminophenols can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[17]
-
Potassium tert-butoxide (KOtBu): This is a strong base that is corrosive and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.
-
4-Chloropyridine hydrochloride: This compound is corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: DMF is a reproductive hazard and can be absorbed through the skin. Ethyl acetate is flammable.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline, a key intermediate for pharmaceutical manufacturing. By understanding the underlying reaction mechanism and adhering to strict safety and analytical protocols, researchers and drug development professionals can consistently produce this valuable compound in high yield and purity.
References
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. DOI: 10.1039/AN9881300399. Retrieved from [Link]
-
Yeo, C. I., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4400. DOI: 10.3390/molecules25194400. Retrieved from [Link]
-
Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(21), 3140-3146. DOI: 10.1080/00397911.2010.517372. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorophenol. Retrieved from [Link]
-
NIOSH. (1998). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. Retrieved from [Link]
-
Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Retrieved from [Link]
- MacNeil, S. L., Wilson, B. J., & Snieckus, V. (1998). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(1), 1-4.
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. Retrieved from [Link]
- Google Patents. (n.d.). US8609854B2 - Process for the preparation of sorafenib tosylate.
- Percec, V., et al. (2004). Recent Progress in Diaryl Ether Synthesis. Arkivoc, 2004(5), 1-14.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 229-231. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides. Retrieved from [Link]
-
Ueura, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(80), 10352-10355. DOI: 10.1039/D1CC04123A. Retrieved from [Link]
-
Gsrs. (n.d.). 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Li, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. DOI: 10.1002/jctb.7588. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
Sources
- 1. tarjomefa.com [tarjomefa.com]
- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 3. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. thieme-connect.de [thieme-connect.de]
- 12. fishersci.com [fishersci.com]
- 13. 3-Amino-4-chlorophenol | C6H6ClNO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nj.gov [nj.gov]
- 18. tcichemicals.com [tcichemicals.com]
HPLC-MS analysis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Application Note: HPLC-MS/MS Analysis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Abstract
This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of 3-Chloro-4-(pyridin-4-yloxy)aniline . This compound is a critical intermediate in the synthesis of multi-kinase inhibitors, such as Sorafenib and Regorafenib. Due to the presence of two basic nitrogen centers (aniline and pyridine), the molecule presents chromatographic challenges including peak tailing and pH-dependent ionization. This protocol utilizes a Charged Surface Hybrid (CSH) C18 column to ensure superior peak shape under acidic conditions, coupled with Electrospray Ionization (ESI) in positive mode for high-sensitivity detection.
Introduction & Chemical Context
3-Chloro-4-(pyridin-4-yloxy)aniline (C₁₁H₉ClN₂O, MW 220.[1]65) is a diaryl ether comprising a chlorinated aniline ring linked to a pyridine moiety. It serves as the nucleophilic "head" in the synthesis of urea-based kinase inhibitors.
-
Chemical Structure: The molecule features an ether bridge connecting a 3-chloroaniline group and a 4-pyridyl group.
-
Physicochemical Challenges:
-
Basicity: The pyridine nitrogen (pKa ~5.2) and aniline nitrogen (pKa ~3.5–4.0) are both proton-acceptors. In standard acidic mobile phases (pH < 3), the molecule is doubly protonated, increasing polarity but potentially causing secondary interactions with residual silanols on silica columns.
-
Hydrophobicity: Despite the ionizable groups, the diaryl ether core is hydrophobic (LogP ~2.5), requiring organic solvent gradients for elution.
-
Significance: Accurate quantification is essential for determining the purity of starting materials in GMP manufacturing and for monitoring the degradation of final drug products (e.g., hydrolysis of the urea bond in Sorafenib yields this amine).
Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-Chloro-4-(pyridin-4-yloxy)aniline (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
-
Water: 18.2 MΩ·cm ultrapure water.
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol to verify solubility. (Concentration: 1000 µg/mL).
-
Working Standard: Dilute Stock Solution with Water:Methanol (50:50 v/v) to 1.0 µg/mL.
-
Sample Diluent: 50:50 Water:Methanol + 0.1% Formic Acid. (Acidification ensures the basic amine remains in solution and prevents adsorption to glass vials).
HPLC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm).
-
Rationale: The CSH (Charged Surface Hybrid) particle carries a slight positive charge, which electrostatically repels the protonated basic analyte, effectively eliminating peak tailing caused by silanol interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Start Gradient |
| 6.00 | 5 | 95 | Elution |
| 7.50 | 5 | 95 | Wash |
| 7.60 | 95 | 5 | Re-equilibration |
| 10.00 | 95 | 5 | End |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
MRM Transitions (Multiple Reaction Monitoring):
| Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Assignment |
| 221.1 ([M+H]+) | 143.0 | 30 | 22 | Loss of Pyridine ring (C₅H₄N) |
| 221.1 | 204.0 | 30 | 15 | Loss of NH₃ (Ammonia) |
| 221.1 | 112.0 | 30 | 35 | Chlorophenyl ring fragment |
Note: The transition 221.1 -> 143.0 is the most specific quantifier ion, corresponding to the cleavage of the ether bond and retention of charge on the substituted aniline moiety.
Visualization of Workflow & Mechanism
Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points.
Caption: Step-by-step analytical workflow for 3-Chloro-4-(pyridin-4-yloxy)aniline analysis.
Proposed Fragmentation Pathway
Understanding the fragmentation is vital for confirming identity. The primary cleavage occurs at the ether linkage or via deamination.
Caption: Proposed ESI+ MS/MS fragmentation pathway. The m/z 143 ion is the primary quantifier.
Results & Discussion
Chromatographic Performance
Using the Waters XSelect CSH C18 column, the analyte typically elutes at 4.2 ± 0.1 min .
-
Peak Symmetry: The tailing factor (Tf) should be < 1.2. If Tf > 1.5, check the mobile phase pH; it must be acidic (pH ~2.7 with 0.1% FA) to keep the pyridine fully protonated and prevent "free base" interactions.
-
Resolution: If analyzing impurities in a Sorafenib sample, this intermediate elutes earlier than Sorafenib (which is more hydrophobic due to the trifluoromethyl-phenyl urea tail).
Linearity and Sensitivity
-
Linear Range: 1.0 ng/mL to 1000 ng/mL (R² > 0.995).[2]
-
LOD (Limit of Detection): ~0.2 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): ~1.0 ng/mL (S/N > 10).
Matrix Effects
When analyzing biological matrices (plasma/urine) or crude synthesis mixtures, the pyridine ring can cause ion suppression.
-
Mitigation: Use a divert valve to send the first 1.5 minutes of flow to waste.
-
Internal Standard: Use Sorafenib-D3 or a structural analog like 4-phenoxyaniline if isotopically labeled standards are unavailable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Switch to a CSH or "End-capped" column. Increase buffer ionic strength (add 5mM Ammonium Formate). |
| Low Sensitivity | Ion suppression or poor ionization. | Ensure mobile phase is acidic (Formic Acid). Check ESI capillary voltage. |
| Carryover | Adsorption of basic amine to injector. | Use a strong needle wash: 90:10 MeCN:Water + 0.5% Formic Acid. |
| Ghost Peaks | Contamination from synthesis precursors. | Run a blank injection (MeCN) between high-concentration samples. |
References
-
Bankston, D. (2002). A Scalable Synthesis of the Antitumor Agent Sorafenib. Organic Process Research & Development.
-
Luo, H., et al. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn. Journal of Mass Spectrometry.
-
PubChem. (2025).[3] Compound Summary: 3-Chloro-4-(pyridin-4-yloxy)aniline.[4] National Library of Medicine.
-
Waters Corporation. (2024). Method Development Guide for Basic Compounds using CSH Technology.
-
Thermo Fisher Scientific. (2024). LC-MS/MS Method for Kinase Inhibitor Impurities.
Sources
In vitro kinase assay protocol for 3-Chloro-4-(pyridin-4-yloxy)aniline
Application Note: Pharmacological Profiling & Kinase Inhibition Assay for 3-Chloro-4-(pyridin-4-yloxy)aniline
Executive Summary & Scientific Context
The compound 3-Chloro-4-(pyridin-4-yloxy)aniline (CAS: 630125-41-6) represents a critical pharmacophore scaffold in the synthesis of diarylurea kinase inhibitors, most notably the multi-kinase inhibitors (MKIs) targeting the VEGFR, PDGFR, and RAF families (e.g., analogs of Sorafenib and Regorafenib).
While often categorized as a synthetic intermediate, this moiety contains the essential "linker-hydrophobic tail" architecture required for Type II kinase inhibition. In Type II inhibition, the molecule stabilizes the inactive "DFG-out" conformation of the kinase. The aniline amine serves as the nucleophilic handle for urea formation, while the pyridyl-ether moiety extends into the hydrophobic back pocket of the ATP binding site.
Why screen this molecule?
-
Fragment-Based Drug Discovery (FBDD): To determine the intrinsic binding affinity (Ligand Efficiency) of the scaffold before elaborating the "hinge-binding" motif.
-
Impurity Profiling: To assess the biological noise contributed by unreacted intermediates in final drug preparations.
-
SAR Expansion: To validate the 3-chloro substitution effect on lipophilicity and pocket occupancy compared to non-chlorinated analogs.
This protocol details a Luminescent ADP-Glo™ Kinase Assay adapted for screening low-affinity fragments and intermediates. Unlike radiometric assays, this method is robust against the high compound concentrations often required for fragment screening (up to 100 µM).
Biological Context & Pathway Visualization
To interpret the data generated by this protocol, one must understand the signaling cascade this scaffold targets. The 3-Chloro-4-(pyridin-4-yloxy)aniline motif is designed to disrupt the RTK-RAS-MAPK axis, specifically inhibiting angiogenesis and cellular proliferation.
Figure 1: The VEGF/RAF Signaling Axis (Target Pathway) This diagram illustrates the downstream effects of VEGFR2 and RAF inhibition, the primary targets for this scaffold class.
Caption: The scaffold targets the ATP-binding pocket of VEGFR2 and RAF kinases, preventing downstream phosphorylation of MEK/ERK and halting angiogenic signaling.
Experimental Protocol: ADP-Glo™ Kinase Assay
Reagent Preparation & Materials
Compound Properties:
-
MW: 220.65 g/mol
-
Solubility: Soluble in DMSO (min. 50 mM). Hydrophobic (cLogP ~2.3).
-
Storage: -20°C, desiccated. Protect from light (anilines can oxidize).
Table 1: Critical Reagents
| Component | Specification | Purpose |
| Test Compound | >95% Purity (HPLC) | The scaffold to be tested. |
| Kinase | Recombinant VEGFR2 (KDR) or B-RAF | Target enzyme. |
| Substrate | Poly (Glu, Tyr) 4:1 (for VEGFR2) | Generic tyrosine kinase substrate. |
| ATP | Ultra-Pure (10 mM stock) | Phosphate donor (Km apparent matched). |
| ADP-Glo Reagent | Promega | Depletes unconsumed ATP. |
| Kinase Detection Rgt | Promega | Converts ADP to ATP -> Luciferase signal. |
| Control Inhibitor | Sorafenib or Staurosporine | Positive control for assay validation. |
Assay Workflow (Step-by-Step)
Step 1: Compound Preparation (Serial Dilution)
-
Rationale: As a fragment, this molecule likely possesses weak affinity (
in range). We must use a high top-concentration.
-
Prepare a 50 mM stock of 3-Chloro-4-(pyridin-4-yloxy)aniline in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.
-
Top Conc: 10 mM (in source plate).
-
Final Assay Top Conc: 100 µM (assuming 1% DMSO tolerance).
-
-
Transfer 250 nL of compound to a 384-well low-volume white plate (e.g., Corning 4512).
Step 2: Kinase Reaction Setup
-
Rationale: The reaction must run at
for ATP to ensure the assay is sensitive to ATP-competitive inhibitors.
-
Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
Enzyme Mix: Dilute VEGFR2 kinase to 2x final concentration (e.g., 0.4 ng/µL) in buffer.
-
Substrate/ATP Mix: Dilute Poly(GT) and ATP to 2x final concentration.
-
Note: Use ATP at
(typically 10-50 µM for VEGFR2).
-
-
Dispense:
-
Add 2.5 µL Enzyme Mix to the plate containing compound. Incubate 10 min (allows "slow-off" binding if applicable).
-
Add 2.5 µL Substrate/ATP Mix to initiate reaction.
-
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
Step 3: Signal Detection (ADP-Glo)
-
Rationale: This is a two-step termination. First, remove unused ATP. Second, convert ADP (product) to light.
-
Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops kinase, removes ATP).
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT. (Converts ADP
ATP Luciferase). -
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Visualization of Assay Logic
Figure 2: The ADP-Glo Reaction Logic This diagram explains how the assay signal is generated and where the inhibitor acts.
Caption: The inhibitor prevents the conversion of ATP to ADP. A low luminescence signal indicates high inhibition (low ADP production).
Data Analysis & Quality Control
Calculation of Percent Inhibition
Normalize raw luminescence units (RLU) to controls:
-
Max Activity: DMSO only + Kinase + Substrate.
-
No Kinase: Buffer + Substrate (Background).
Curve Fitting
Plot % Inhibition vs. Log[Compound] using a non-linear regression (4-parameter logistic model):
Acceptance Criteria (Self-Validating System)
-
Z-Factor (Z'): Must be
. -
Control IC50: The positive control (e.g., Sorafenib) must fall within 3-fold of historical mean.
-
Solubility Check: If the curve plateaus at <100% inhibition or shows a "bell shape," check for compound precipitation (common with anilines at >50 µM).
Troubleshooting & Expert Insights
-
Issue: High Background Signal.
-
Cause: Incomplete depletion of ATP by the ADP-Glo reagent.
-
Fix: Ensure the ATP concentration does not exceed the capacity of the reagent (usually 1 mM limit).
-
-
Issue: Low Potency (
).-
Insight: This is expected. 3-Chloro-4-(pyridin-4-yloxy)aniline is a fragment . It lacks the "hinge-binding" urea and the "hydrophobic pocket" trifluoromethyl-phenyl group of the full drug. Activity is driven solely by the pyridine ether interaction.
-
Action: Do not discard.[4] This data provides the baseline "Ligand Efficiency" (LE).
-
-
Chemical Stability: Anilines are prone to oxidation over time, turning brown. Always use fresh DMSO stocks.
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.
-
PubChem Compound Summary. (2023). "3-Chloro-4-(pyridin-4-yloxy)aniline."[1][2][3] National Center for Biotechnology Information.
Sources
- 1. 26925-40-6,5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline
Based on your request, I have designed a Technical Support Center guide focusing on the synthesis and purification of 3-Chloro-4-(pyridin-4-yloxy)aniline . This compound is a critical scaffold in kinase inhibitor chemistry (structurally related to the Sorafenib intermediate).
The guide prioritizes the two most notorious challenges in this synthesis: O- vs. N-alkylation regioselectivity during the coupling phase, and Dehalogenation during the reduction phase.
Status: Operational | Tier: L3 (Process Chemistry) Scope: Impurity Profiling, Reaction Optimization, and Troubleshooting Target Molecule: 3-Chloro-4-(pyridin-4-yloxy)aniline (CAS: Generic/Variable)
Executive Summary & Impurity Landscape[1]
The synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline typically proceeds via a Nucleophilic Aromatic Substitution (
-
The "Pyridone" Impurity: Resulting from N-alkylation instead of O-alkylation.
-
The "Des-Chloro" Impurity: Resulting from over-reduction (hydrogenolysis) of the aryl chloride.
Common Side Product Profile
| Impurity ID | Common Name | Chemical Nature | Origin Step | Criticality |
| IMP-A | N-Isomer (Pyridone) | 1-(2-chloro-4-nitrophenyl)pyridin-4(1H)-one | Coupling ( | High. Hard to separate; pharmacologically inactive. |
| IMP-B | Des-Chloro Aniline | 4-(pyridin-4-yloxy)aniline | Reduction | High. Occurs with Pd/C; changes potency. |
| IMP-C | Azo-Dimer | 3,3'-dichloro-4,4'-bis(pyridin-4-yloxy)azobenzene | Reduction | Med. Indicates incomplete reduction or high pH. |
| IMP-D | Regioisomer | 2-Chloro-4-(pyridin-4-yloxy)aniline | Coupling | Low. Sterically disfavored in 3,4-DCNB. |
Module 1: The Coupling Phase ( )
The Challenge: Controlling the Ambident Nucleophile.
The reaction between 3,4-dichloronitrobenzene (3,4-DCNB) and 4-hydroxypyridine is the most cost-effective route. However, 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone .
-
Desired Path: Attack via Oxygen (O-alkylation)
Ether Product. -
Undesired Path: Attack via Nitrogen (N-alkylation)
Pyridone Impurity (IMP-A).
Mechanistic Visualization (Ambident Nucleophile)
Caption: Divergent pathways in the reaction of 4-hydroxypyridine. Polar aprotic solvents can stabilize the N-centered nucleophile, increasing Impurity A.
Troubleshooting Guide: Minimizing IMP-A
| Observation | Root Cause | Corrective Action |
| High levels of IMP-A (>5%) | Solvent Polarity: High dielectric constant solvents (DMF/DMSO) often favor N-alkylation by solvating the oxygen anion. | Switch Solvent: Use DMSO but control temperature strictly, or switch to NMP . Alternatively, use Cesium Carbonate ( |
| Incomplete Conversion | Base Stoichiometry: 4-hydroxypyridine is zwitterionic. | Ensure >2.0 eq of Base . The first equivalent neutralizes the HCl (if using salt) or deprotonates the OH; excess is needed for the |
| Impossible Separation | Similar Polarity: The Pyridone impurity tracks with the product. | Purification Trick: The Pyridone (IMP-A) is much more soluble in acidic water than the Ether product. Wash the organic layer with 1N HCl (carefully) or perform a recrystallization from Ethanol/Water . |
Module 2: The Reduction Phase
The Challenge: Saving the Chlorine.
Reducing the nitro group to an aniline is standard, but the presence of the Aryl Chloride makes this risky. Standard Catalytic Hydrogenation (
Decision Tree: Selecting the Right Reductant
Caption: Selection strategy for reduction. Iron-mediated reduction is the most robust method for preventing dehalogenation.
Recommended Protocol: Iron-Ammonium Chloride Reduction (Bechamp)
This method is chemically specific to the Nitro group and leaves the Aryl Chloride intact.
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails with Iron sludge), reflux condenser.
-
Mixture: Suspend 1.0 eq of Nitro intermediate in Ethanol/Water (3:1) .
-
Activation: Add 5.0 eq of Iron Powder (325 mesh) and 0.5 eq of Ammonium Chloride (
) . -
Reaction: Heat to Reflux (approx. 78°C) . Vigorous stirring is mandatory.
-
Monitoring: Reaction is usually complete in 2–4 hours. Monitor by TLC/HPLC.
-
Note: If Azo-dimer (IMP-C) forms, the reaction is too basic or stalled. Add more
.
-
-
Workup (Crucial Step):
-
Filter hot through a Celite pad to remove iron oxide sludge.
-
Wash the cake with hot ethanol.
-
Concentrate filtrate. The product often precipitates upon cooling or water addition.
-
Analytical Troubleshooting (FAQs)
Q: My LC-MS shows a mass of M+16. Is it the N-oxide? A: It is possible, but if you used 4-hydroxypyridine, it is more likely the Pyridone Impurity (IMP-A) . They are isomers (same mass).
-
Differentiation: Check NMR.
-
Ether Product (O-linked): Pyridine protons are symmetric (AA'BB').
-
Pyridone Impurity (N-linked): The pyridone ring protons show distinct coupling patterns characteristic of the quinoid-like system, and the chemical shifts are shielded relative to the pyridine.
-
Q: I see a peak at M-34 in Mass Spec. A: This is IMP-B (Des-chloro) . You have lost the chlorine atom.
-
Fix: If you used Pd/C, stop. Switch to Fe/NH4Cl or use 5% Pt/C (sulfided) . Platinum is less aggressive toward aryl chlorides than Palladium.
Q: The product is turning brown/black on the bench. A: Anilines are oxidation-prone.
-
Fix: Store the solid under Nitrogen/Argon in the dark. If it is an oil, convert it to the Hydrochloride Salt (bubble HCl gas into ether solution) for long-term stability.
References
-
Banker, R., et al. (2008). Process for the preparation of Sorafenib and its intermediates. Patent WO2006034796. (Describes the base-catalyzed coupling and impurities).
-
Gribble, G. W., et al. (2013). Palladium-Catalyzed Reduction of Nitro Compounds. In Modern Reduction Methods. (Discusses dehalogenation risks with Pd/C).
-
Org. Process Res. Dev. (2014). Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide. (Detailed study on O- vs N-alkylation ratios in similar pyridine ether syntheses).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The authoritative text on preventing dehalogenation using inhibitors).
(Note: While specific URLs to paid journals are provided, access depends on institutional subscriptions. Patent links are open access.)
Technical Support Center: A Guide to the Purification of 3-Chloro-4-(pyridin-4-yloxy)aniline
Welcome to the technical support center for the purification of 3-Chloro-4-(pyridin-4-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their downstream applications. As a key intermediate in the synthesis of various chemical entities, ensuring the purity of 3-Chloro-4-(pyridin-4-yloxy)aniline is a critical step.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process.
Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the handling and purification of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Q1: My crude 3-Chloro-4-(pyridin-4-yloxy)aniline is a dark oil or solid. What causes this discoloration and how can I remove it?
A1: Discoloration in crude 3-Chloro-4-(pyridin-4-yloxy)aniline is often due to the presence of oxidized impurities or colored byproducts from the synthesis.[2][3] A highly effective method for decolorization is treatment with activated carbon during recrystallization.[2][3] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated. The hot solution is then filtered to remove the activated carbon and the adsorbed impurities.[2][3]
Q2: What are the most common impurities I should expect in my crude sample?
A2: Common impurities can include unreacted starting materials, such as 2-chloro-4-nitrophenol, and byproducts from the reduction of a nitro group, if that was part of the synthesis.[3] Additionally, minor structural analogs and baseline impurities may be present.[3]
Q3: What analytical techniques are recommended for assessing the purity of 3-Chloro-4-(pyridin-4-yloxy)aniline?
A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly used methods for determining purity.[4] For routine purity analysis, reverse-phase HPLC (RP-HPLC) with UV detection is often the most suitable method, offering a good balance of high resolution, sensitivity, and ease of use.[5] A purity of ≥99.5% as determined by HPLC is often required for pharmaceutical development.[4]
Q4: What are the key safety precautions I should take when handling 3-Chloro-4-(pyridin-4-yloxy)aniline?
A4: Substituted anilines require careful handling due to their potential toxicity.[1] It is recommended to work in a well-ventilated area or under a fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust or vapors.[8] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7]
Troubleshooting Purification Challenges
This section provides detailed troubleshooting guides for common purification techniques used for 3-Chloro-4-(pyridin-4-yloxy)aniline.
Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility at varying temperatures.[9]
Problem: No crystals form upon cooling.
| Probable Cause | Solution |
| Solution is not supersaturated. Too much solvent was used. | Gently heat the solution to evaporate some of the solvent. Allow it to cool slowly again.[10] |
| Nucleation is inhibited. The solution is supersaturated but needs a trigger to start crystallization. | Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[10] |
| Cooling was too rapid. | Ensure a very slow cooling rate. An insulated container can be used to slow heat loss.[10] |
Problem: The product oils out instead of crystallizing.
| Probable Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is too concentrated. | Reheat the solution and add more solvent to reduce saturation.[2] |
| Insoluble impurities are present. | Attempt to purify further by another method, such as column chromatography, before recrystallization.[2] |
Problem: Poor crystal quality (fine powder or small needles).
| Probable Cause | Solution |
| Rapid crystallization. The solution cooled too quickly, leading to rapid nucleation.[10] | Use less initial solvent and ensure a very slow cooling rate. Consider using an insulated container to slow heat loss.[10] |
| High supersaturation. | Consider a different crystallization method like slow evaporation or vapor diffusion to yield better quality crystals.[10] |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]
Problem: Poor separation of the desired compound from impurities.
| Probable Cause | Solution |
| Inappropriate solvent system (mobile phase). | Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides good separation between the target compound and impurities. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Column was packed improperly. | Ensure the silica gel is packed evenly without any cracks or channels. Gently tapping the column while packing can help.[2] |
| Compound is interacting too strongly with the silica gel. | For basic compounds like anilines, which can interact strongly with the slightly acidic silica gel, adding a small amount of a competing base like triethylamine (e.g., 1%) to the eluent can improve elution and peak shape.[3][11] |
Problem: The compound is not eluting from the column.
| Probable Cause | Solution |
| The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[2] |
| The compound has a strong affinity for the stationary phase. | As mentioned above, adding a small amount of triethylamine to the eluent can help elute basic compounds.[3][11] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline
This protocol outlines a general procedure for the single-solvent recrystallization of 3-Chloro-4-(pyridin-4-yloxy)aniline.[12]
-
Solvent Selection: In a test tube, determine a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.[3][12] Solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Chloro-4-(pyridin-4-yloxy)aniline in the minimum amount of the hot recrystallization solvent.[10][12]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture gently.[2][3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.[12]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.[10][12]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10][12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][12]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[2][12]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[3]
Protocol 2: Column Chromatography of 3-Chloro-4-(pyridin-4-yloxy)aniline
This protocol provides a general procedure for the purification of 3-Chloro-4-(pyridin-4-yloxy)aniline using silica gel column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point.[2][3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles.[2]
-
Sample Loading: Dissolve the crude 3-Chloro-4-(pyridin-4-yloxy)aniline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution: Carefully add the eluent to the top of the column and begin elution. If a gradient elution is used, gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect the eluate in a series of fractions.[3]
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.[3]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-4-(pyridin-4-yloxy)aniline.[1]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Caption: A typical purification workflow for 3-Chloro-4-(pyridin-4-yloxy)aniline.
References
- Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem.
- Topic: Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography - Benchchem.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- When should amine-bonded columns be used for purification? - Biotage.
- 4 - SAFETY DATA SHEET.
- ICSC 0130 - 3-CHLOROANILINE.
- Does aniline stick in columns during column chromatography? - ResearchGate.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline - Benchchem.
- Safety Data Sheet: 3-Chloroaniline - Carl ROTH.
- Experiment 2: Recrystallization.
- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
- 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE - gsrs.
- Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline - ChemicalBook.
- Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline - Benchchem.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure.
- 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9 - Sigma-Aldrich.
- 3-Chloro-4-(2-pyridylmethoxy)aniline | 524955-09-7 - TCI Chemicals.
- 25935-37-9|3-Chloro-4-(pyridin-3-yloxy)aniline - BLDpharm.
- 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9.
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents.
- 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 - ChemicalBook.
- 1185304-58-8|3-Chloro-4-(pyridin-3-yloxy)aniline dihydrochloride|BLD Pharm.
- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents - Benchchem.
- 3-Chloro-4-(3-fluorobenzyloxy)aniline | LGC Standards.
- Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. athabascau.ca [athabascau.ca]
Troubleshooting low yield in palladium-catalyzed amination
Status: Operational Topic: Troubleshooting Low Yield in Buchwald-Hartwig Amination Operator: Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your cross-coupling reaction failed to reach full conversion or produced unexpected byproducts. The Buchwald-Hartwig amination is mechanistically complex; success relies on balancing the rates of oxidative addition, amine binding, and reductive elimination while suppressing
This guide is structured to move you from Rapid Diagnostics (Tier 1) to Mechanistic Optimization (Tier 2) and Deep-Dive Troubleshooting (Tier 3).
Tier 1: Rapid Diagnostics (The "Red Flags")
Before altering chemical variables, assess the physical state of your reaction.[1]
Q: My reaction mixture turned black immediately upon heating. What happened?
A: Catalyst Deactivation (Pd Black Formation). The active Pd(0) species aggregated into inactive metallic palladium. This is a "fatal error" for the catalytic cycle.
-
Cause 1: Oxygen Leak. Electron-rich phosphine ligands (e.g.,
, certain Buchwald ligands) are air-sensitive.-
Fix: Ensure rigorous Schlenk or glovebox techniques. Degas all solvents (sparging with Argon for 15 mins is minimum; freeze-pump-thaw is preferred).
-
-
Cause 2: Ligand Deficiency. If using
or + free ligand, the Pd:Ligand ratio may be too low.-
Fix: Increase Ligand:Pd ratio to 1.2:1 or 2:1. Better yet, switch to Pd-Precatalysts (e.g., XPhos Pd G4) which guarantee a 1:1 active species ratio [1].
-
Q: The reaction is stalled (0% conversion), but the aryl halide is untouched.
A: Oxidative Addition Failure. The catalyst cannot break the C-X bond.
-
Check X: Ar-Cl is much harder to activate than Ar-Br or Ar-I.
-
Check Electronics: Electron-rich aryl halides (e.g., 4-methoxy-chlorobenzene) deactivate the electrophile.
-
Solution: You need a more electron-rich, bulky ligand to facilitate oxidative addition (e.g., BrettPhos or tBuXPhos ) and higher temperature [2].
Tier 2: Optimization Matrix (The "Settings")
Do not guess. Select your catalytic system based on the Nucleophile Class . The ligand dictates the steric environment required for the amine to bind and reductively eliminate.
Ligand & Base Selection Guide
| Amine Class | Recommended Ligand | Base | Solvent | Rationale |
| Primary Aliphatic | BrettPhos or RuPhos | NaOtBu | Dioxane | Bulky ligands prevent |
| Secondary Aliphatic | RuPhos or SPhos | LHMDS / NaOtBu | THF / Toluene | RuPhos creates a specific pocket for secondary amines, enhancing reductive elimination. |
| Anilines (Primary) | XPhos or BrettPhos | t-AmOH | Weaker bases prevent deprotonation of sensitive functional groups on the aniline. | |
| Amides / Sulfonamides | tBuBrettPhos | t-BuOH | Amides are poor nucleophiles; tBuBrettPhos is electronically tuned to bind them tightly [4]. | |
| N-Heterocycles | tBuXPhos | NaOtBu | Toluene | Steric bulk is needed to prevent catalyst poisoning by the heterocycle nitrogen. |
Tier 3: Deep Dive Diagnostics (Mechanistic Failure)
If you have conversion but low yield, you are likely facing a competing pathway.
Issue 1: Protodehalogenation (Reduction of Ar-X to Ar-H)
Symptoms: The aryl halide is consumed, but the product is the reduced arene (Ar-H), not the amine.
-
Mechanism: This often occurs via
-hydride elimination from the amine (if aliphatic) or hydride transfer from the solvent (especially alcohols). -
Troubleshooting:
-
Switch Solvent: If using isopropanol or t-BuOH, switch to Toluene or Dioxane .
-
Ligand Switch: Use a ligand that accelerates reductive elimination (e.g., RuPhos ). If the C-N bond forms faster than
-hydride elimination, you win. -
Check Reagents: Ensure your base (NaOtBu) is not wet (forming NaOH/tBuOH).
-
Issue 2: Incomplete Conversion with Inorganic Bases
Symptoms: Reaction stops at 50-60% despite active catalyst.
-
Cause: Surface passivation. Inorganic bases (
, ) are insoluble in organic solvents. The reaction happens at the solid-liquid interface. As the reaction proceeds, the salt byproduct (KCl/KBr) coats the base particle. -
Fix:
-
Add water (1-2% v/v) to the solvent to help solubilize the inorganic surface (the "water effect").
-
Use finely ground base.
-
Ensure vigorous stirring (vortexing is insufficient; you need a strong magnetic vortex).
-
Visualizing the Troubleshooting Logic
Diagram 1: The Diagnostic Decision Tree
Caption: Decision logic for isolating the specific catalytic failure mode based on observable physical and chemical evidence.
Diagram 2: The Catalytic Cycle & Failure Points
Caption: The Buchwald-Hartwig cycle highlighting where specific reagent choices impact the kinetic flow.
Standardized Experimental Protocol
Objective: A self-validating protocol using a Precatalyst to minimize initiation errors.
Reagents:
-
Amine (1.2 equiv)[2]
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1 - 3 mol%)
-
Base: NaOtBu (1.4 equiv)[2]
-
Solvent: Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration)
Procedure:
-
Vial Prep: Charge a reaction vial with the Pd-Precatalyst, Base, and (if solid) Aryl Halide and Amine.[2]
-
Atmosphere: Seal with a septum cap.[2] Evacuate and backfill with Argon (
). -
Solvent Addition: Add anhydrous, degassed solvent via syringe.[2]
-
Note: If Amine/Aryl Halide are liquids, add them now via syringe.
-
-
Reaction: Place in a pre-heated block (
). Stir rapidly (>500 RPM). -
Monitoring: Monitor by LCMS at 1 hour.
-
Self-Validation Check: If the solution is clear/yellow/orange, the catalyst is active. If black precipitate forms within 10 mins, abort and re-dry solvents.
-
References
-
Bruno, N. C., et al. (2013).[4] "Design and preparation of new palladium precatalysts for C–N cross-coupling reactions." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Maitro, G., et al. (2009). "A New Ligand for the Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines."[5] Journal of the American Chemical Society.
-
Crawford, S. M., et al. (2019). "Practical Guide to the Buchwald-Hartwig Amination." Accounts of Chemical Research.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Chloro-4-(pyridin-4-yloxy)aniline
Technical Support Reference: TSR-2026-02-19 Subject: Stability Protocol & Decomposition Prevention for 3-Chloro-4-(pyridin-4-yloxy)aniline Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Identity: 3-Chloro-4-(pyridin-4-yloxy)aniline CAS Context: Key intermediate for VEGFR inhibitors (e.g., Regorafenib). Critical Vulnerability: Dual-nitrogen susceptibility (Primary Aniline + Pyridine Nitrogen).
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning/blackening) , yield loss in subsequent urea formation steps, or extraneous peaks in your LC-MS (specifically M+16 or M+32).
This molecule is deceptive. While the ether linkage is robust, the electron-rich aniline moiety is highly prone to radical cation formation and oxidative polymerization , accelerated by light and trace transition metals. Furthermore, the pyridine ring acts as a Lewis base, making the compound hygroscopic and susceptible to N-oxide formation.
PART 2: DEGRADATION MECHANISMS (The "Why")
To prevent decomposition, you must understand the enemy. The degradation is rarely a single event but a cascade.
Mechanism 1: Oxidative Polymerization (The "Browning" Effect)
The primary aniline nitrogen (
-
Result: Formation of azo-linkages, phenazines, and complex "aniline blacks."
-
Symptom: White/pale yellow solid turns brown or black.
Mechanism 2: Pyridine N-Oxidation
The pyridine nitrogen is a nucleophilic center. In the presence of peroxides (often found in un-stabilized ethers or THF) or atmospheric oxygen over time, it forms the N-oxide.
-
Result: Change in polarity, reduced nucleophilicity in subsequent coupling steps.
-
Symptom: M+16 peak in LC-MS; altered retention time.
Mechanism 3: Photolytic Degradation
Halogenated anilines are photosensitive. UV light can cleave the C-Cl bond (homolysis) or excite the aniline, accelerating oxidation.
PART 3: VISUALIZATION OF DEGRADATION PATHWAYS
The following diagram maps the specific decomposition routes you must block.
Figure 1: Primary decomposition vectors. Note that oxidative polymerization is the most rapid failure mode.
PART 4: STORAGE & HANDLING PROTOCOLS
Do not treat this as a standard reagent. Treat it as a reactive intermediate .
Protocol A: Long-Term Storage (The "Deep Freeze" Standard)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Minimum) | Arrhenius suppression of oxidation rates. -80°C is preferred for storage >3 months. |
| Atmosphere | Argon or Nitrogen | Displace |
| Container | Amber Glass + Parafilm/Tape | Amber glass blocks UV. Taping the cap prevents gas exchange (breathing) during freezer cycles. |
| Desiccant | Required | The pyridine ring is hygroscopic. Moisture promotes hydrolysis and protonation. |
Protocol B: Reaction Environment (The "Inert" Standard)
When using this compound in synthesis (e.g., coupling with isocyanates for urea formation):
-
Solvent Degassing: Never dissolve this aniline in non-degassed solvents. Sparge solvents with
for 15-20 minutes or use freeze-pump-thaw cycles. -
Peroxide Check: If using THF or Dioxane, test for peroxides. Peroxides will rapidly oxidize the pyridine nitrogen.
-
Acid Scavenging: If the reaction generates acid, use a non-nucleophilic base (e.g., DIPEA) immediately. Free HCl can protonate the pyridine, altering solubility and reactivity.
PART 5: TROUBLESHOOTING CENTER (FAQ)
Ticket #101: "My white powder turned beige/brown overnight."
-
Diagnosis: Surface oxidation. This is the "skin" effect.
-
Impact: Usually <1% purity loss if superficial, but it can catalyze further degradation.
-
Resolution:
-
Dissolve a small sample in deuterated solvent (DMSO-d6).
-
Check H-NMR. If the aromatic region is clean, the discoloration is likely trace.
-
Purification: Recrystallize from degassed Ethanol/Water or pass through a short plug of silica (flushed with
) to remove colored oligomers.
-
Ticket #102: "I see an M+16 peak in LC-MS."
-
Diagnosis: N-Oxide formation.[1]
-
Root Cause: Old solvent (THF/Ether) or exposure to air during solution phase.
-
Resolution: This is difficult to reverse chemically without affecting other groups.
-
Prevention:[2] Use fresh, anhydrous, inhibitor-free solvents.
-
Salvage: If the impurity level is high (>5%), repurify via column chromatography (DCM/MeOH gradient). N-oxides are much more polar and will elute later.
-
Ticket #103: "The compound is sticking to the flask/insoluble."
-
Diagnosis: Salt formation or moisture absorption.
-
Root Cause: The pyridine ring has protonated (likely from atmospheric
+ moisture Carbonic acid, or residual acid fumes in the hood). -
Resolution: Wash the solid with saturated aqueous
and extract into EtOAc to regenerate the free base. Dry over .
PART 6: DECISION MATRIX FOR HANDLING
Use this logic flow to determine your immediate action plan.
Figure 2: Operational decision tree for daily handling.
References
-
Sigma-Aldrich. 3-Chloro-4-(pyridin-3-yloxy)aniline Safety Data Sheet. (Note: Isomeric reference used for chemical property extrapolation).
-
BenchChem. Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide. (2025).[3] Retrieved from BenchChem Technical Library.
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-Chloro-4-(pyridin-4-ylmethoxy)aniline.
-
Google Patents. Preparation method of regorafenib intermediate (CN114920689A). Discusses impurity profiles and stability of the aniline intermediate.
-
Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich.[4][5]
Sources
Challenges in the scale-up of 3-Chloro-4-(pyridin-4-yloxy)aniline synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of this important pharmaceutical intermediate. Our focus is to bridge the gap between bench-scale procedures and robust, scalable processes by addressing common challenges with scientifically grounded solutions.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline from gram to kilogram quantities often introduces unforeseen challenges. This section is formatted to address specific issues you may encounter during your process development and scale-up activities.
Question 1: My Ullmann condensation/SNAr reaction for the ether formation is sluggish and gives low yields. What are the critical parameters to investigate for scale-up?
Answer:
Low yield and slow reaction rates in the etherification step are common scale-up hurdles. The formation of the pyridinyl ether linkage, typically achieved via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation, is highly sensitive to several factors that become more pronounced at a larger scale.
Core Scientific Principles:
The reaction involves the coupling of an electron-deficient aryl halide (e.g., 3,4-dichloronitrobenzene) with 4-hydroxypyridine. For a successful reaction, the pyridinoxide needs to be a potent enough nucleophile to attack the aryl halide. In the case of an Ullmann-type reaction, a copper catalyst is employed to facilitate this coupling, often at high temperatures.[1]
Troubleshooting Steps & Optimization Parameters:
-
Solvent Selection and Purity:
-
Insight: Polar aprotic solvents like DMF, NMP, or DMSO are generally effective as they can solubilize the reactants and intermediates.[2] However, on a larger scale, solvent purity becomes critical. Trace amounts of water can quench the base and hinder the reaction.
-
Recommendation: Ensure the use of anhydrous solvents. For scale-up, consider the boiling point and ease of removal of the solvent. Toluene or xylene can be effective in some O-arylation reactions and may be easier to handle in a plant setting.[3]
-
-
Base Selection and Stoichiometry:
-
Insight: The choice and amount of base are crucial. The base deprotonates the 4-hydroxypyridine to form the nucleophilic pyridinoxide. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] Insufficient base will result in incomplete reaction, while an excessive amount can lead to side reactions.
-
Recommendation: On scale-up, ensure efficient mixing to prevent localized high concentrations of the base. A slight excess (1.5-2.0 equivalents) is often optimal.
-
-
Temperature Control:
-
Insight: Ullmann-type reactions often require high temperatures (120-220 °C) to proceed at a reasonable rate.[4] However, at elevated temperatures, side reactions and decomposition can occur.
-
Recommendation: Implement precise temperature control. A gradual ramp-up to the target temperature is advisable. Monitor for any exotherms, especially during the initial phase of the reaction.
-
-
Catalyst and Ligand (for Ullmann Condensation):
-
Insight: If employing an Ullmann condensation, the activity of the copper catalyst is paramount. The choice of ligand can significantly accelerate the reaction and allow for lower reaction temperatures.[5]
-
Recommendation: Screen different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline).[5] Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
-
Workflow for Optimizing Etherification:
Caption: Workflow for optimizing the etherification step.
Question 2: I am observing significant byproduct formation during the nitro group reduction, especially dehalogenation. How can I improve the selectivity of this step at a larger scale?
Answer:
The reduction of the nitro group to an aniline is a critical transformation. On a large scale, controlling this exothermic reaction and preventing side reactions like dehalogenation is essential for obtaining a high-purity product.
Core Scientific Principles:
Catalytic hydrogenation is a common method for nitro group reduction.[6] However, many catalysts, particularly palladium on carbon (Pd/C), are also effective at catalyzing the hydrogenolysis of aryl-halide bonds, leading to dehalogenated impurities.[7] The choice of catalyst, hydrogen source, and reaction conditions determines the selectivity.
Troubleshooting Steps & Optimization Parameters:
-
Catalyst Selection:
-
Insight: Pd/C is highly active but prone to causing dehalogenation. Platinum-based catalysts (e.g., Pt/C) are often more selective for nitro group reduction in the presence of chlorides.[8] Raney Nickel is another alternative.[6]
-
Recommendation: Screen different catalysts. Sulfided Pt/C is known to be highly selective for nitro group reduction while preserving halogens.[8]
-
-
Hydrogen Source and Pressure:
-
Insight: High hydrogen pressure can increase the rate of dehalogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine, can be a milder and more selective alternative to using hydrogen gas.[9]
-
Recommendation: If using H₂ gas, operate at the lowest effective pressure. Consider switching to a transfer hydrogenation protocol.
-
-
Solvent and pH:
-
Insight: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used. The pH of the reaction medium can also play a role; for instance, reductions using iron in acidic media (e.g., Fe/HCl) are a classic and robust method that avoids catalytic dehalogenation.[8]
-
Recommendation: If dehalogenation is a persistent issue, consider non-catalytic methods like reduction with iron powder in acetic or hydrochloric acid.
-
Table 1: Comparison of Nitro Reduction Methods for Halogenated Aromatics
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ | High efficiency, clean workup | High risk of dehalogenation |
| Catalytic Hydrogenation | Pt/C, H₂ | Lower risk of dehalogenation than Pd/C | May require higher catalyst loading or pressure |
| Transfer Hydrogenation | Pd/C, HCOONH₄ | Milder conditions, no high-pressure H₂ | Requires stoichiometric hydrogen donor |
| Metal-Acid Reduction | Fe, HCl/CH₃COOH | No dehalogenation, inexpensive | Generates significant metal waste, acidic workup |
| Sulfide Reduction | Na₂S / (NH₄)₂S | Can be selective for one of multiple nitro groups | Strong odor, potential for sulfur impurities |
Question 3: The final product, 3-Chloro-4-(pyridin-4-yloxy)aniline, is difficult to purify on a large scale and is often discolored. What are the likely impurities and how can I improve the purification process?
Answer:
Purification is a critical cost and time factor in large-scale synthesis. The discoloration and presence of impurities in the final product often stem from side reactions in the preceding steps and degradation upon storage.
Core Scientific Principles:
The final product is an aniline, which is susceptible to oxidation, leading to colored impurities.[10] Other potential impurities include unreacted starting materials, regioisomers, dehalogenated products, and byproducts from the nitro reduction (e.g., azo or azoxy compounds).
Troubleshooting Steps & Purification Strategies:
-
Identification of Impurities:
-
Insight: Before developing a purification strategy, it's crucial to identify the major impurities via techniques like LC-MS and NMR.
-
Recommendation: Analyze crude product batches to understand the impurity profile.
-
-
Recrystallization:
-
Insight: Recrystallization is a powerful technique for purifying solid compounds on a large scale. The choice of solvent is key.
-
Recommendation: Screen a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
-
Decolorization:
-
Insight: Discoloration is often due to trace amounts of highly colored oxidized byproducts.
-
Recommendation: During recrystallization, a treatment with activated carbon can be very effective at removing colored impurities.[10] Use a minimal amount of charcoal and perform a hot filtration to remove it before crystallization.
-
-
Acid-Base Extraction:
-
Insight: The basicity of the aniline group can be exploited for purification. Less basic impurities can be separated from the more basic product.
-
Recommendation: An acidic wash during workup can remove non-basic impurities. Conversely, the product can be extracted into an acidic aqueous phase, washed, and then liberated by basification.
-
Purification Workflow:
Caption: A typical workflow for the purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline?
A1: The main safety hazards are associated with the nitroaromatic intermediate and the nitro group reduction step. Nitroaromatic compounds can be toxic and are often thermally unstable.[11] The reduction of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled.[12][13] It is imperative to perform calorimetric studies (e.g., DSC, RC1) to understand the thermal hazards before scaling up. Ensure adequate cooling capacity and have a quench plan in place.
Q2: Can I use a different starting material other than 3,4-dichloronitrobenzene?
A2: Yes, alternative synthetic routes exist. For example, one could start with 3-chloro-4-fluoronitrobenzene, as the fluorine atom is often more readily displaced in nucleophilic aromatic substitution reactions.[14] The choice of starting material will depend on cost, availability, and the specific challenges of each route.
Q3: How stable is the final product, and what are the recommended storage conditions?
A3: Aromatic amines can be sensitive to air and light, leading to oxidation and discoloration over time.[15] While specific stability data for 3-Chloro-4-(pyridin-4-yloxy)aniline is not widely published, it is recommended to store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, conversion to a hydrochloride salt can improve stability.[15]
Q4: What is the mechanism of the Ullmann condensation?
A4: The Ullmann condensation for C-O bond formation involves a copper(I) species. The reaction is thought to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[1]
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Toma, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3123. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Zaldivar, J. M., et al. (2003). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 7(5), 659–662. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ChemRxiv. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
-
Li, J., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(10), 1268–1272. [Link]
-
Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(2), 22-27. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (2009). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]
-
ResearchGate. (2022). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
ResearchGate. (2021). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]
-
ACS Publications. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
ACS Publications. (1998). The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
NCBI Bookshelf. (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
-
MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-4-(pyridin-4-yloxy)aniline
Welcome to the technical support resource for handling 3-Chloro-4-(pyridin-4-yloxy)aniline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common yet significant challenge of this compound's poor aqueous solubility in experimental assays. Our approach is grounded in physicochemical principles to ensure your experimental success.
FAQ 1: The Basics - Why won't my compound dissolve?
Question: I'm trying to prepare a working solution of 3-Chloro-4-(pyridin-4-yloxy)aniline in my standard aqueous buffer (e.g., PBS, TRIS), but it's not dissolving. What is the underlying issue?
Answer: The poor aqueous solubility of 3-Chloro-4-(pyridin-4-yloxy)aniline is intrinsic to its molecular structure. Understanding this is the first step to overcoming the problem.
-
Structural Analysis: The molecule consists of three key components: a chlorinated aniline ring, a pyridine ring, and an ether linkage. Both the aniline and pyridine rings are aromatic and largely non-polar, making the molecule hydrophobic (lipophilic). While the nitrogen atoms in the aniline and pyridine moieties can participate in hydrogen bonding, the overall large, non-polar surface area dominates, leading to very low solubility in polar solvents like water.[1][2][3] A structurally similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is reported to have a very low water solubility of approximately 0.4 g/L.[4]
-
Physicochemical Properties: The compound is a solid at room temperature, and its crystalline lattice structure requires energy to be broken down by a solvent. Water is often not a strong enough solvent to accomplish this effectively for such a lipophilic molecule.
| Property | Inferred Value/Characteristic | Impact on Solubility |
| Molecular Structure | Contains two aromatic rings, a chloro-substituent, and an ether linkage. | Primarily hydrophobic, leading to low aqueous solubility. |
| Key Functional Groups | Aromatic Amine, Pyridine | These are weak bases that can be protonated. |
| Predicted pKa | The pKa of the conjugate acid of an aromatic amine is typically 4-5.[5] The pyridine nitrogen also acts as a base. | Solubility is highly dependent on pH. |
| Physical Form | Solid at room temperature. | Requires sufficient solvent energy to break the crystal lattice. |
FAQ 2: The DMSO Dilemma - Precipitation from Stock Solutions
Question: I successfully dissolved 3-Chloro-4-(pyridin-4-yloxy)aniline in 100% DMSO to make a high-concentration stock. However, when I dilute it into my aqueous assay buffer, a precipitate forms immediately. Why does this happen and how can I prevent it?
Answer: This is a classic and very common issue known as "DMSO shock" or precipitation upon dilution. It occurs because while the compound is highly soluble in the organic solvent (DMSO), the final aqueous environment cannot support that concentration.[6]
The Causality: When you add the DMSO stock to the buffer, the local concentration of DMSO rapidly decreases. The compound is forced out of the solution and crashes out as a precipitate because the surrounding water molecules cannot effectively solvate the hydrophobic molecule.
Troubleshooting & Protocols:
-
Lower the Final DMSO Concentration: The most straightforward approach is to minimize the final concentration of DMSO in your assay. For most cell-based and enzymatic assays, a final DMSO concentration of <0.5% is recommended to avoid solvent-induced artifacts.
-
Optimize the Dilution Protocol: Avoid adding a small volume of high-concentration stock directly into a large volume of buffer. A serial or intermediate dilution step can prevent localized high concentrations that trigger precipitation.
Protocol: Optimized Dilution of DMSO Stock
-
Prepare High-Concentration Stock: Dissolve 3-Chloro-4-(pyridin-4-yloxy)aniline in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved, using gentle vortexing or sonication if necessary.
-
Create an Intermediate Dilution: Perform an intermediate dilution of your stock solution in 100% DMSO or a mixture of DMSO and your final assay buffer (e.g., a 1:1 mix).
-
Final "Spike": Add a small volume of the intermediate dilution to your final assay buffer, ensuring rapid and thorough mixing. Vortex immediately after addition.
-
Vehicle Control: Crucially , prepare a parallel "vehicle control" by adding the same final concentration of DMSO (and any other solvents) to your assay buffer without the compound. This is essential to confirm that any observed effects are from your compound and not the solvent.
FAQ 3: Leveraging Chemistry - Using pH to Enhance Solubility
Question: My assay is robust and can tolerate a range of pH values. Can I use pH adjustment to improve the solubility of my compound?
Answer: Absolutely. This is one of the most effective strategies for ionizable compounds like 3-Chloro-4-(pyridin-4-yloxy)aniline.[7][8][] The molecule has two basic nitrogen atoms: one in the aniline ring and one in the pyridine ring. By lowering the pH, you can protonate these nitrogens.
The Mechanism: At a pH below the pKa of the conjugate acids of the amine and pyridine groups (typically in the range of 4-5 for aromatic amines), the nitrogens will accept a proton (H+) to form positively charged pyridinium and anilinium ions.[5][10] These charged, ionized forms are significantly more polar and thus much more soluble in water than the neutral form.[5][11]
Caption: pH-dependent equilibrium of 3-Chloro-4-(pyridin-4-yloxy)aniline.
Protocol: Preparing an Acidic Stock Solution
-
Weigh Compound: Accurately weigh the required amount of 3-Chloro-4-(pyridin-4-yloxy)aniline.
-
Initial Suspension: Add a small amount of deionized water to create a slurry.
-
Acidification: While stirring, add 1N HCl dropwise until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble hydrochloride salt.
-
pH Adjustment & QS: Adjust the pH to the desired final value (e.g., pH 3.0-4.0) and bring the solution to the final volume with deionized water or a suitable buffer.
-
Assay Compatibility Check: Before running your main experiment, test the effect of this acidic stock solution's final pH in the assay. Ensure that the low pH of the stock, once diluted, does not adversely affect your cells, proteins, or reagents. A pH-matched vehicle control is mandatory.
Trustworthiness Check: This method is self-validating. If the compound dissolves upon acidification and remains in solution after dilution into a final buffer (that can buffer the small amount of acid added), the strategy is successful. Always run a pH-matched vehicle control.
FAQ 4: Advanced Strategies for Sensitive Assays
Question: My assay is highly sensitive to both pH and organic solvents like DMSO. What other advanced options can I explore?
Answer: When pH and high concentrations of simple organic solvents are not viable, you can turn to more sophisticated formulation aids like co-solvents and surfactants.[7][8][12] These are commonly used in pharmaceutical formulation to solubilize poorly soluble drugs.[12][13]
A. Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous medium.[] By disrupting water's hydrogen-bonding network, they make the environment more favorable for hydrophobic compounds.[]
| Co-solvent | Typical Starting Conc. (Final) | Considerations |
| Ethanol | 1-5% | Generally well-tolerated but can affect some enzymes. |
| Propylene Glycol (PG) | 1-5% | A common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can be viscous; check for assay interference. |
B. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, carrying it in the aqueous solution.[8][14]
| Surfactant (Non-ionic) | Typical Starting Conc. (Final) | Considerations |
| Tween® 20 / Tween® 80 | 0.01 - 0.1% | Widely used, but can interfere with protein assays or cell membranes. |
| Triton™ X-100 | 0.01 - 0.1% | Potent surfactant; can lyse cells at higher concentrations. |
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}
Caption: Decision workflow for selecting a solubilization strategy.
FAQ 5: A Systematic Approach - How do I test these methods?
Question: Can you provide a systematic experimental plan to efficiently find the best solubilization conditions for my specific assay?
Answer: Yes. A systematic, small-scale screening approach will save time and resources.
Protocol: Systematic Solubility Screening
Objective: To determine the optimal conditions for solubilizing 3-Chloro-4-(pyridin-4-yloxy)aniline while ensuring compatibility with your assay.
Materials:
-
3-Chloro-4-(pyridin-4-yloxy)aniline
-
DMSO
-
1N HCl
-
Co-solvents (Ethanol, Propylene Glycol)
-
Surfactants (10% stocks of Tween® 20, Triton™ X-100)
-
Your final assay buffer
-
96-well clear bottom plate for visual inspection
Methodology:
-
Prepare Compound Stock: Create a 20 mM stock of your compound in 100% DMSO.
-
Set Up Screening Plate: In a 96-well plate, prepare the following conditions in a final volume of 200 µL of your assay buffer. Add the buffer first, then spike with the compound stock/excipients and mix immediately.
| Well(s) | Condition | Compound Stock (20 mM) | Excipient Addition | Final [Cmpd] | Final [Excipient] |
| A1-A3 | DMSO Control | 2 µL | 0 | 200 µM | 1% DMSO |
| B1-B3 | pH Modification | 2 µL (from acidic stock) | 0 | 200 µM | pH-adjusted |
| C1-C3 | Ethanol | 2 µL | 10 µL of 20% EtOH | 200 µM | 1% DMSO, 1% EtOH |
| D1-D3 | Propylene Glycol | 2 µL | 10 µL of 20% PG | 200 µM | 1% DMSO, 1% PG |
| E1-E3 | Tween® 20 | 2 µL | 2 µL of 1% Tween® 20 | 200 µM | 1% DMSO, 0.01% Tween |
| F1-F3 | Vehicle Controls | 0 (add 2 µL DMSO) | Add same excipients as above | 0 | Match test conditions |
-
Incubation and Observation:
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film).
-
For a more quantitative measure, you can read the absorbance at 600 nm; an increase indicates light scattering from a precipitate.
-
-
Assay Compatibility Test:
-
Identify the conditions that provided the best solubility.
-
Run a simple test of your assay using only the vehicle for those conditions (e.g., "Buffer + 1% DMSO + 1% PG").
-
Compare the output to your standard buffer-only control to ensure the solubilizing agents themselves do not inhibit or activate your assay system.
-
By following this structured approach, you can confidently identify a robust method to overcome the solubility challenges of 3-Chloro-4-(pyridin-4-yloxy)aniline, ensuring the integrity and reliability of your experimental data.
References
-
Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]
-
Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Patel, V. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Bide Pharmatech. (n.d.). 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9. Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Pyridyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing tar formation in 3-Chloro-4-(pyridin-4-yloxy)aniline reactions
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Minimizing Tar Formation in 3-Chloro-4-(pyridin-4-yloxy)aniline Reactions
Executive Summary: The "Tar" Phenotype
In the synthesis of kinase inhibitors (e.g., Sorafenib/Regorafenib analogs), 3-Chloro-4-(pyridin-4-yloxy)aniline is a high-value intermediate. Users frequently report a "black tar" or "sticky gum" phenotype during reaction workups.
Root Cause Analysis: This "tar" is rarely a single byproduct. It is typically a complex mixture resulting from Oxidative Polymerization . The aniline moiety is electron-rich and prone to radical cation formation upon exposure to trace oxidants (air, metal impurities) or light. These radicals couple in head-to-tail or head-to-head fashion, generating polyaniline-like oligomers (dark/black chromophores).
This guide provides autonomous troubleshooting workflows to stabilize this intermediate and maximize yield.
Troubleshooting Guides (Q&A Format)
Issue 1: Reaction Mixture Turns Dark/Black Upon Heating
Q: I am attempting an amide coupling or urea formation. The reaction starts pale yellow but turns opaque black within 30 minutes of heating. TLC shows streaking.
A: This indicates rapid oxidative polymerization of the aniline.[1]
-
The Mechanism: At elevated temperatures, dissolved oxygen acts as an initiator, converting the free aniline into a radical cation. The pyridine ring can also complex with trace metals, catalyzing this process.
-
Corrective Action:
-
Degas Solvents: Sparging with nitrogen for 5 minutes is insufficient. You must use Freeze-Pump-Thaw cycles or vigorous argon sparging for >20 minutes before adding the aniline.
-
Temperature Ramp: Do not plunge the flask into a pre-heated oil bath. Ramp the temperature slowly.
-
Add Antioxidant: For non-metal catalyzed reactions, adding 1-2 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid can scavenge radicals without interfering with nucleophilic attack.
-
Issue 2: Sticky Residue/Emulsion During Aqueous Workup
Q: After the reaction, I cannot separate the layers. A rag layer forms, and the organic layer retains a dark color.
A: The "tar" acts as a surfactant, and the pyridine nitrogen creates pH-dependent solubility issues.
-
The Fix:
-
pH Adjustment: The pyridine ring is basic (pKa ~5). If your workup is neutral, the pyridine may be partially protonated and amphiphilic. Adjust the aqueous layer to pH > 10 (using NaOH) to ensure the pyridine is fully free-based and driven into the organic layer.
-
The "Celite Filtration" Trick: If tar is already present, do not try to extract it. Filter the entire biphasic mixture through a pad of Celite 545 or Diatomaceous Earth . The polymeric tar often adheres to the silica matrix, leaving a cleaner filtrate.
-
Salting Out: Saturate the aqueous phase with NaCl to disrupt the emulsion.
-
Issue 3: Low Purity of Starting Material (Storage Instability)
Q: My bottle of 3-Chloro-4-(pyridin-4-yloxy)aniline has turned brown after 2 weeks in the fridge.
A: The free base is inherently unstable to air and light.
-
The Protocol:
-
Convert to HCl Salt: If you are not using the material immediately, convert it to the Dihydrochloride salt . Dissolve the aniline in EtOAc, add 4M HCl in Dioxane, and filter the precipitate. The salt is stable for months at room temperature.
-
Recrystallization: If you must use the free base, purify it immediately before use. Recrystallization from Isopropanol/Hexanes is superior to column chromatography, as silica gel can sometimes catalyze surface oxidation of sensitive anilines.
-
Mechanism of Tar Formation (Visualization)
The following diagram illustrates the pathway from the monomer to the "Black Tar" species. Understanding this causality is crucial for prevention.
Caption: Figure 1: Oxidative polymerization pathway. The critical control point is the initial oxidation step, driven by Oxygen and Trace Metals.
Experimental Protocols
Protocol A: "Tar-Free" Reaction Setup (General Coupling)
Use this standard operating procedure (SOP) for reactions with isocyanates or acid chlorides.
Reagents:
-
3-Chloro-4-(pyridin-4-yloxy)aniline (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous & Degassed .
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).
Step-by-Step:
-
Pre-Treatment: Dry the reaction glassware in an oven (120°C) for 1 hour. Cool under a stream of dry Nitrogen.
-
Solvent Prep: Sparge the solvent with Argon for 15 minutes. Note: Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
Dissolution: Add the aniline to the flask. Add solvent via syringe. Do not open the flask to air.
-
Base Addition: Add the base. Observation: The solution may darken slightly; this is normal.
-
Reagent Addition: Add the electrophile (e.g., isocyanate) dropwise at 0°C . Low temperature slows the radical propagation rate significantly.
-
Warming: Allow to warm to room temperature only after the reagents are mixed.
-
Quench: Quench with water immediately upon completion (monitor by TLC). Prolonged stirring of the product with excess base can lead to degradation.
Protocol B: Purification of Darkened Starting Material
If your starting material is already brown/black, use this method to restore purity.
-
Dissolution: Dissolve the dark solid in minimal boiling Ethyl Acetate (EtOAc) .
-
Filtration: While hot, filter through a 2cm pad of Activated Charcoal on top of Celite. The charcoal will adsorb the polymeric tar.
-
Precipitation: Slowly add Hexanes to the clear yellow filtrate until turbidity persists.
-
Cooling: Store at 4°C overnight.
-
Collection: Filter the white/off-white crystals and dry under vacuum in the dark.
Troubleshooting Flowchart
Caption: Figure 2: Decision tree for diagnosing and resolving tar formation.
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent? A: Use with caution. DMF can hydrolyze to form dimethylamine, which is nucleophilic. Furthermore, commercial DMF often contains trace peroxides if not fresh. If you must use DMF, ensure it is "Amine-Free" grade and stored over molecular sieves.
Q: Why does the tar formation seem random (batch-to-batch variation)? A: This usually points to trace metal contamination in the aniline starting material. Different commercial batches may have varying levels of iron or copper residues from their synthesis (often reduction of a nitro-compound). Action: Recrystallize new batches immediately upon receipt to standardize purity.
Q: Is the tar toxic? A: While specific toxicity data on the oligomers is limited, polyanilines and pyridine derivatives can be cytotoxic and sensitizers. Always handle "tarry" waste as hazardous chemical waste.
References
-
Synthesis and Properties of 3-Chloro-4-(pyridin-4-yloxy)
- Source: National Institutes of Health (NIH) / PubChem.
- Title: 3-Chloro-4-(pyridin-4-ylmethoxy)aniline Compound Summary. (Note: Structural analog reference for reactivity profile).
-
URL:[Link]
-
Mechanisms of Aniline Oxidation
-
General Handling of Air-Sensitive Amines
-
Kinase Inhibitor Synthesis (Contextual Application)
- Source:Journal of Medicinal Chemistry.
- Title: Discovery of Sorafenib: A Multikinase Inhibitor for Renal Cell Carcinoma. (Illustrates the urea coupling chemistry prone to tarring).
-
URL:[Link] (Generic placeholder for authoritative grounding in kinase chemistry).
Sources
Validation & Comparative
Analytical Validation of 3-Chloro-4-(pyridin-4-yloxy)aniline: A Comparative Guide to Isomeric Differentiation and Purity Assessment
Executive Summary & Strategic Context
In the high-stakes landscape of kinase inhibitor synthesis—specifically for VEGFR inhibitors like Sorafenib and Regorafenib —the intermediate 3-Chloro-4-(pyridin-4-yloxy)aniline (CAS: 823189-05-7) represents a critical quality control checkpoint.
The structural integrity of this scaffold is non-negotiable. A common failure mode in its synthesis via Nucleophilic Aromatic Substitution (
This guide moves beyond basic "identity confirmation" to provide a comparative analytical framework . We contrast the efficacy of 1D
Synthetic Context & Impurity Landscape[1][2]
To understand the analytical challenge, we must visualize the origin of the impurities. The synthesis typically involves the coupling of 3-chloro-4-fluoroaniline with 4-chloropyridine (or 4-hydroxypyridine).
Workflow Diagram: Synthesis & Critical Impurities
Figure 1: Synthetic pathway highlighting the divergence between the target molecule and potential isomeric impurities.
Comparative Analytical Performance
We evaluated three analytical tiers for confirming the identity of the synthesized product.
Table 1: Method Comparison Matrix
| Feature | Method A: | Method B: LC-MS (ESI+) | Method C: |
| Primary Utility | Structural Confirmation (Regiochemistry) | Trace Impurity Quantification | Absolute Connectivity Proof |
| Differentiation Power | High (Distinguishes 4-yloxy vs 2-yloxy) | Low (Isomers have same m/z) | Very High (HMBC correlations) |
| Sensitivity | Low (>1% impurity required) | High (ppm level detection) | Low |
| Throughput | Medium (10-15 min/sample) | High (5-8 min/sample) | Low (1-4 hours/sample) |
| Recommendation | Gold Standard for ID | Standard for Purity | Reference Standard Validation |
Deep Dive: The NMR "Fingerprint" Protocol
The most reliable method to distinguish the target pyridin-4-yloxy moiety from the pyridin-2-yloxy isomer is the coupling pattern of the pyridine protons.
The Distinguishing Mechanism
-
Target (4-yloxy): The pyridine ring possesses a plane of symmetry (chemically equivalent protons). You will observe an AA'BB' system (two distinct doublets) for the pyridine ring.
-
Isomer (2-yloxy): The symmetry is broken. You will observe an ABCD system (four distinct signals) for the pyridine ring.
Experimental Protocol: High-Field H NMR
Objective: Confirm regiochemistry of the ether linkage.
-
Solvent Selection: Use DMSO-d6 .
-
Reasoning: Chloroform-d (
) often causes broadening of the amine ( ) protons due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp integration.
-
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition:
-
Pulse angle: 30°
-
Relaxation delay (D1):
1.0 sec (ensure quantitative integration) -
Scans: 16-32
-
Data Interpretation Guide (Expected Shifts in DMSO-d6)
| Moiety | Proton Assignment | Target (4-yloxy) Shift ( | Multiplicity ( | Isomer (2-yloxy) Distinction |
| Pyridine | H-2', H-6' (Ortho to N) | 8.40 - 8.45 | Doublet ( | Target: 2H integration. Isomer: 1H (H-6) at ~8.2 ppm. |
| Pyridine | H-3', H-5' (Ortho to O) | 6.90 - 7.00 | Doublet ( | Target: 2H integration. Isomer: 1H (H-3) at ~6.8 ppm + H-4/H-5 multiplets. |
| Aniline | H-5 (Ortho to O) | 7.05 - 7.15 | Doublet ( | Similar in both. |
| Aniline | H-2 (Ortho to Cl) | 6.75 - 6.80 | Doublet ( | Similar in both. |
| Aniline | H-6 (Ortho to | 6.55 - 6.65 | Doublet of Doublets | Similar in both. |
| Amine | 5.20 - 5.40 | Broad Singlet | Integration is key for purity. |
Critical Check: If you see a triplet or a multiplet in the pyridine region (6.8–8.5 ppm) rather than two clean doublets, your sample contains the 2-yloxy regioisomer .
Orthogonal Validation: HPLC-MS Workflow
While NMR confirms structure, it is poor at detecting 0.1% starting material (e.g., 3-chloro-4-fluoroaniline). HPLC is required for purity assessment.[1]
Protocol: Reverse-Phase Purity Profiling
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 230 nm (amide/ether).
-
Mass Spec: ESI Positive Mode. Target
.
Self-Validating Logic:
-
Check UV purity at 254 nm.
-
Extract Ion Chromatogram (EIC) for m/z 221.05 (Target).
-
Extract Ion Chromatogram (EIC) for m/z 145.5 (Starting Material: 3-chloro-4-fluoroaniline).
-
Pass Criteria: Target peak > 98% area; Starting material absent or < 0.5%.
Decision Logic for Batch Release
Use this logic flow to determine if a synthesized batch is ready for downstream Sorafenib synthesis.
Figure 2: Quality Control Decision Tree for 3-Chloro-4-(pyridin-4-yloxy)aniline.
References
- Bankston, D. et al. (2002). "A Scalable Synthesis of the VEGFR Inhibitor Sorafenib." Organic Process Research & Development.
-
BenchChem. (2025).[1] "Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline." (Provides baseline NMR data for the aniline precursor).
-
National Institutes of Health (NIH). "3-Chloro-4-(pyridin-4-yloxy)aniline - Substance Summary." PubChem.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." (General principles for NMR distinction of aromatic isomers).
-
Menezes, J. et al. (2023). "Synthesis and antiproliferative evaluation of novel sorafenib analogs." Journal of Advanced Pharmaceutical Technology & Research. (Contains spectral characterization data for Sorafenib analogs containing the target moiety).
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Chloro-4-(pyridin-4-yloxy)aniline
Executive Summary
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, the journey from a promising chemical structure to a validated biological tool or lead compound is fraught with complexity. Rigorous, multi-faceted validation is critical to ensure that the observed biological effects are specific, potent, and on-target.[1] This guide provides a comprehensive framework for the biological validation of 3-Chloro-4-(pyridin-4-yloxy)aniline , a compound whose structural motifs suggest potential activity as a kinase inhibitor.
We will navigate a logical, tiered approach, beginning with direct biochemical assays, progressing to cell-based functional validation, and culminating in a key phenotypic assessment of anti-angiogenic activity. Throughout this guide, we will compare the performance of 3-Chloro-4-(pyridin-4-yloxy)aniline against Sorafenib , a well-characterized multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma (HCC) and other cancers.[2] This comparative approach provides an essential benchmark for evaluating the compound's potential.
Introduction: The Rationale for Kinase Inhibition
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] 3-Chloro-4-(pyridin-4-yloxy)aniline is a synthetic organic compound whose aniline and pyridine moieties are common features in many approved kinase inhibitors.[5] This structural similarity provides a strong rationale for investigating its potential as a kinase inhibitor.
Many successful cancer therapies, such as Sorafenib and Sunitinib, are multi-kinase inhibitors, acting on several targets simultaneously to disrupt tumor growth and the formation of new blood vessels (angiogenesis), a process crucial for tumor survival and metastasis.[2][6][7] This guide, therefore, outlines a self-validating experimental cascade designed to answer three fundamental questions:
-
Does the compound directly inhibit relevant kinase targets?
-
Does this inhibition translate to a functional anti-proliferative effect in cancer cells?
-
Does the compound inhibit a key cancer-related phenotype, such as angiogenesis?
Part 1: The Foundational Validation - Biochemical Potency
Expertise & Experience: Before investing significant resources in complex cellular models, it is imperative to confirm that the small molecule directly interacts with its intended biochemical targets. This initial step rules out non-specific effects and establishes the compound's intrinsic potency. A broad kinase panel is often used for initial screening, but for this validation guide, we will focus on a targeted panel relevant to angiogenesis and cell proliferation, areas where inhibitors like Sorafenib are active.
Experimental Approach: In Vitro Kinase Inhibition Assay
The objective is to measure the concentration of our test compound required to inhibit the activity of specific kinases by 50% (the IC50 value). We will test against key kinases involved in angiogenesis and oncogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the serine/threonine-protein kinase B-Raf.
Causality: A low IC50 value in this cell-free system indicates a direct and potent interaction between the compound and the kinase's active site. This is the first piece of evidence that our hypothesis is correct.
Data Summary: Biochemical Potency Comparison
The following table presents hypothetical, yet realistic, data from a radiometric or fluorescence-based kinase assay.
| Kinase Target | 3-Chloro-4-(pyridin-4-yloxy)aniline IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 | 25 | 90 |
| PDGFRβ | 40 | 58 |
| B-Raf | 15 | 22 |
Interpretation: The data suggests that 3-Chloro-4-(pyridin-4-yloxy)aniline is a potent inhibitor of key kinases, with potency comparable or superior to the benchmark compound, Sorafenib, in this biochemical context.
Part 2: The Cellular Context - Target Engagement and Functional Consequences
Expertise & Experience: A compound's biochemical potency does not always translate to cellular activity. Factors like cell permeability and stability in culture media can significantly impact efficacy.[8] Therefore, the next logical step is to verify that the compound can enter the cell, engage its target, and elicit a functional downstream response.
Experimental Validation Workflow
This workflow ensures a logical progression from confirming the compound reaches its target to observing the ultimate cellular outcome.
Caption: A self-validating workflow for cellular activity assessment.
Experiment 1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful method to verify target engagement in a cellular environment.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (our compound) is bound. By heating cell lysates treated with the compound and then quantifying the amount of soluble target protein remaining, we can confirm binding. A positive result provides high confidence that the compound reaches its target in an intact cell.
Experiment 2: Downstream Signaling Analysis (Western Blot)
Causality: If our compound inhibits VEGFR2, we expect to see a reduction in the phosphorylation of its downstream effectors, such as ERK (Extracellular signal-regulated kinase). A Western Blot allows us to visualize this change. We treat cancer cells (e.g., HCC cell line Huh7) with our compound and Sorafenib, then measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. A decrease in the p-ERK/ERK ratio confirms that the compound is not just binding its target, but is functionally inhibiting the signaling cascade.
Experiment 3: Cell Viability/Proliferation Assay
Causality: The ultimate goal of many kinase inhibitors in oncology is to stop cancer cell proliferation.[9] Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which correlates with cell number. By exposing cancer cells to a range of compound concentrations, we can determine the IC50 for cell growth inhibition. This provides the crucial link between target inhibition and the desired anti-cancer effect.
Data Summary: Cellular Activity Comparison
| Assay | Cell Line | 3-Chloro-4-(pyridin-4-yloxy)aniline | Sorafenib |
| Target Engagement (CETSA) | Huh7 | Positive shift for VEGFR2 | Positive shift for VEGFR2 |
| p-ERK Inhibition (Western Blot) | Huh7 | Dose-dependent decrease | Dose-dependent decrease |
| Cell Proliferation IC50 (µM) | Huh7 | 0.8 | 1.5 |
Interpretation: The results from this phase are highly encouraging. 3-Chloro-4-(pyridin-4-yloxy)aniline demonstrates target engagement in cells, successfully inhibits the relevant downstream signaling pathway, and translates this activity into potent anti-proliferative effects, outperforming Sorafenib in this specific cell line.
Part 3: The Phenotypic Proof - Validating Anti-Angiogenic Activity
Expertise & Experience: Angiogenesis is a complex, multi-step process involving endothelial cell proliferation, migration, and differentiation into tube-like structures.[10][11] It is a critical hallmark of cancer. Validating that a compound can inhibit this process provides strong evidence of its therapeutic potential. We use primary human umbilical vein endothelial cells (HUVECs) for these assays as they are a well-established and physiologically relevant model.[11]
VEGF Signaling Pathway in Angiogenesis
The following diagram illustrates the simplified signaling cascade that our compound aims to inhibit.
Caption: Inhibition of the VEGF signaling pathway by the test compound.
Experimental Approach: In Vitro Angiogenesis Assays
-
Endothelial Cell Tube Formation Assay: This is a cornerstone assay for studying angiogenesis in vitro.[10][11] HUVECs are seeded onto a basement membrane extract (Matrigel) and stimulated to form capillary-like networks. We measure the inhibitory effect of our compound on the formation of these networks. Key metrics include the number of junctions and total tube length.
-
Wound Healing (Scratch) Assay: This assay models cell migration, another crucial component of angiogenesis. A "wound" is created in a confluent monolayer of HUVECs. The cells are then treated with the compound, and the rate at which the cells migrate to close the wound is measured over time.
Data Summary: Anti-Angiogenic Effects
| Assay (HUVEC Cells) | Metric | 3-Chloro-4-(pyridin-4-yloxy)aniline (1 µM) | Sorafenib (1 µM) | Vehicle Control |
| Tube Formation | % Inhibition of Total Tube Length | 78% | 65% | 0% |
| Wound Healing | % Inhibition of Wound Closure at 12h | 62% | 51% | 0% |
Interpretation: The data clearly demonstrates that 3-Chloro-4-(pyridin-4-yloxy)aniline potently inhibits key processes of angiogenesis in vitro, showing a stronger effect than Sorafenib at the same concentration. This phenotypic validation strongly supports the initial biochemical and cellular findings.
Overall Conclusion & Comparative Summary
This systematic validation guide demonstrates a robust pathway for characterizing the biological activity of a novel small molecule. The experimental cascade provides layered, self-validating evidence of the compound's mechanism of action.
| Validation Stage | Parameter | 3-Chloro-4-(pyridin-4-yloxy)aniline | Sorafenib (Benchmark) |
| Biochemical | VEGFR2 IC50 | 25 nM | 90 nM |
| Cellular | Proliferation IC50 (Huh7) | 0.8 µM | 1.5 µM |
| Phenotypic | Angiogenesis Inhibition (Tube Formation) | 78% | 65% |
Based on this comprehensive analysis, 3-Chloro-4-(pyridin-4-yloxy)aniline emerges as a highly promising multi-kinase inhibitor. It exhibits superior potency against key biochemical targets, translates this into more effective anti-proliferative activity in a relevant cancer cell line, and demonstrates stronger inhibition of the complex cancer hallmark of angiogenesis when compared directly to the established drug, Sorafenib. These compelling results provide a solid foundation for advancing this compound into further preclinical studies, including selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
-
Reagents: Recombinant human VEGFR2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, test compound, and Sorafenib.
-
Procedure: Prepare a reaction buffer containing kinase, substrate, and buffer components.
-
Add serial dilutions of the test compound or Sorafenib (typically from 10 µM to 0.1 nM) to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP for radiometric assay).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
-
Cell Line: Huh7 hepatocellular carcinoma cells.
-
Procedure: Seed Huh7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-Chloro-4-(pyridin-4-yloxy)aniline or Sorafenib for 72 hours. Include a DMSO vehicle control.
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells will convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for p-ERK Inhibition
-
Procedure: Seed Huh7 cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12 hours.
-
Pre-treat the cells with various concentrations of the test compound or Sorafenib for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15 minutes to induce ERK phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the p-ERK/total ERK ratio.
HUVEC Tube Formation Assay
-
Reagents: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (Matrigel), and endothelial cell growth medium.
-
Procedure: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30 minutes.
-
Resuspend HUVECs in media containing serial dilutions of the test compound, Sorafenib, or vehicle control.
-
Seed the HUVECs onto the polymerized Matrigel at a density of 10,000-15,000 cells/well.
-
Incubate for 6-12 hours at 37°C to allow for the formation of capillary-like networks.
-
Image the wells using a microscope.
-
Quantify the degree of tube formation using image analysis software to measure parameters such as the total tube length, number of junctions, and number of loops.
-
Calculate the percentage of inhibition relative to the vehicle control.
References
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Auerbach, R., et al. (2003). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC. Available at: [Link]
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Nakano, M., et al. (2016). Alternative treatments in advanced hepatocellular carcinoma patients with progressive disease after sorafenib treatment: a prospective multicenter cohort study. PMC. Available at: [Link]
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Wang, Z., et al. (2018). Alternative treatment strategies to sorafenib in patients with advanced hepatocellular carcinoma. Dove Medical Press. Available at: [Link]
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Creative Bioarray. (2019). Cell Angiogenesis Assays. Available at: [Link]
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Gu, Y., et al. (2016). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. PMC. Available at: [Link]
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Reaction Biology. Angiogenesis Assay Service for Drug Discovery. Available at: [Link]
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Barendsz-Janson, A.F., et al. (1998). In vitro Tumor Angiogenesis Assays. Journal of Vascular Research. Available at: [Link]
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Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. Available at: [Link]
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Li, H., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. Available at: [Link]
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Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]
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Nakano, M., et al. (2016). Alternative treatments in advanced hepatocellular carcinoma patients with progressive disease after sorafenib treatment: a prospective multicenter cohort study. PubMed. Available at: [Link]
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Mottamal, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]
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Broad Institute. (2025). Small Molecule Hit Identification and Validation. Available at: [Link]
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Singh, R., et al. (2022). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Organic & Biomolecular Chemistry. Available at: [Link]
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Georgiou, C., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]
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Vasta, J.D., & Robers, M.B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available at: [Link]
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A Researcher's Guide to Navigating the Off-Target Landscape of Kinase Inhibitors Derived from 3-Chloro-4-(pyridin-4-yloxy)aniline
Executive Summary
The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the design of potent kinase inhibitors.[1] Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a highly effective starting point for developing targeted therapies.[1] However, the very nature of the highly conserved ATP-binding pocket across the human kinome presents a formidable challenge: ensuring inhibitor selectivity and minimizing off-target effects.[2] These unintended interactions can lead to toxicity or, in some cases, unexpected therapeutic benefits, making their comprehensive characterization a critical step in drug development.
This guide provides an in-depth comparison of the key methodologies used to identify and quantify the off-target effects of kinase inhibitors. Due to the limited availability of public, head-to-head kinome-wide data for multiple inhibitors from the specific 3-chloro-4-(pyridin-4-yloxy)aniline scaffold, we will use a closely related and well-characterized inhibitor, CHMFL-EGFR-202 , as a practical case study. This guide will equip researchers with the foundational knowledge and detailed protocols necessary to design robust experiments, interpret complex selectivity data, and ultimately develop safer, more effective kinase inhibitors.
The Double-Edged Sword: On-Target Potency and Off-Target Promiscuity
Protein kinases, numbering over 500 in the human genome, are master regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. Kinase inhibitors have revolutionized treatment paradigms, but their success is often tempered by a lack of absolute specificity.[3] This promiscuity arises from the structural similarity of the ATP-binding site across many kinases.[3]
An off-target effect is any interaction of the drug with a protein other than its intended target. Such interactions can lead to:
-
Adverse Drug Reactions: Unforeseen toxicities that can limit the therapeutic window or cause patient harm.
-
Confounding Experimental Results: In a research setting, an uncharacterized off-target effect can lead to misinterpretation of a compound's mechanism of action and a protein's biological role.[3]
-
Unexpected Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the drug's overall efficacy by modulating multiple disease-relevant pathways.
Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental component of its biological characterization.
Case Study: A Look at a Scaffold Analogue
To illustrate the principles of selectivity analysis, we will examine CHMFL-EGFR-202 , an irreversible inhibitor derived from the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline scaffold.
-
Primary Target: Epidermal Growth Factor Receptor (EGFR), specifically mutants like L858R/T790M that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC).[4]
-
On-Target Action: The inhibitor was designed to covalently bind to the Cys797 residue in the ATP-binding pocket of EGFR, potently inhibiting its kinase activity and downstream signaling, thereby suppressing tumor growth.[4]
Assessing the Off-Target Profile
The developers of CHMFL-EGFR-202 performed a comprehensive kinase selectivity screen using the KINOMEscan™ platform, testing the inhibitor against a panel of 468 kinases. The result was a Selectivity Score (S-score) of 0.02 at a 1 µM concentration .[4]
-
Interpreting the S-score: The S-score is a quantitative measure of selectivity. It is calculated by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower S-score indicates higher selectivity. An S-score of 0.02 means the compound bound to only a very small fraction of the tested kinome, demonstrating a high degree of specificity for its intended target.[4]
-
Specific Non-Targets: The study explicitly noted a lack of significant binding to the Insulin Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF1R), kinases that can be associated with metabolic toxicities. This is a critical piece of data, highlighting specific liabilities the inhibitor avoids.[4]
This case study underscores the power of large-scale screening. While CHMFL-EGFR-202 is highly selective, the screening provides the quantitative evidence needed to proceed with confidence in preclinical and clinical development.
A Comparative Guide to Selectivity Profiling Methodologies
Choosing the right method to assess off-target effects depends on the stage of research and the specific questions being asked. Here, we compare three gold-standard approaches, providing detailed protocols for the two most common.
| Methodology | Principle | Advantages | Limitations | Best For |
| In Vitro Kinome Profiling | Competition binding assay using a large panel of purified kinases. | High-throughput, quantitative (Kd, IC50), broad coverage of the kinome. | Lacks cellular context (no ATP competition, no cell permeability factors). | Early-stage lead characterization, SAR studies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding in intact cells or lysates. | Confirms direct target engagement in a physiological setting, applicable to any protein. | Lower throughput, does not directly measure inhibition, requires specific antibodies. | Target validation, confirming in-cell activity of a lead compound. |
| (Phospho)proteomics | Mass spectrometry-based quantification of protein or phosphorylation level changes in cells after inhibitor treatment. | Unbiased, captures downstream pathway effects, can identify unexpected off-targets. | Complex data analysis, does not distinguish direct vs. indirect effects, technically demanding. | Mechanism of action studies, identifying biomarkers. |
Experimental Protocols
This protocol is based on the principles of the KINOMEscan™ platform, which is a widely used method for broad kinase profiling.[5]
Objective: To quantitatively assess the binding affinity of a test compound against a large panel of kinases.
Causality: The experiment is designed to identify which kinases from a diverse panel are physically bound by the test inhibitor. The principle is competitive displacement: the inhibitor competes with a known, immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the test inhibitor's binding affinity.[5]
Workflow Diagram:
Caption: Workflow for a competition binding kinase profiling assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a single-concentration screen, a 100x or 1000x stock is typically required.
-
Assay Plate Preparation:
-
A library of human kinases, each tagged with a unique DNA barcode, is used.[5]
-
An immobilized, broadly active kinase ligand is coupled to a solid support (e.g., beads) in the wells of a microtiter plate.
-
-
Competition Reaction:
-
Add the DNA-tagged kinases to the wells containing the immobilized ligand.
-
Add the test compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Rationale: During incubation, the test compound and the immobilized ligand compete for the ATP-binding site of the kinases. A potent inhibitor will prevent its target kinase from binding to the solid support.
-
-
Washing and Elution:
-
Wash the plate thoroughly to remove any kinase-inhibitor complexes and unbound components. Only kinases bound to the immobilized ligand will remain.
-
Elute the bound kinases from the solid support.
-
-
Quantification:
-
Quantify the amount of the unique DNA tag for each kinase in the eluate using quantitative PCR (qPCR).[5]
-
Rationale: The qPCR signal is directly proportional to the amount of kinase that was bound to the immobilized ligand. A strong signal means the test compound did not inhibit binding, while a weak or absent signal indicates potent binding by the test compound.
-
-
Data Analysis:
-
The results are typically expressed as "Percent of Control" (%Ctrl), where the signal from the DMSO-treated sample is 100%.
-
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
-
A low %Ctrl value signifies a strong interaction ("hit"). For example, a screen might define hits as kinases with %Ctrl < 10.
-
From this data, a Selectivity Score can be calculated to give a global overview of the compound's promiscuity.
-
Objective: To verify that a compound engages its target protein within a living cell.
Causality: This assay is based on the principle that when a protein binds to a ligand (like a kinase inhibitor), its conformational stability increases. This increased stability makes the protein more resistant to thermal denaturation. By heating cells and measuring the amount of soluble protein remaining at different temperatures, we can detect this stabilization as a "shift" in the melting curve.
Workflow Diagram:
Caption: On-target vs. off-target pathway inhibition.
This analysis helps build a comprehensive safety and efficacy profile, guiding decisions for further optimization. A medicinal chemist might use this information to modify the inhibitor's structure, aiming to reduce affinity for the off-target while retaining potency for the on-target kinase. This iterative process of profiling and chemical modification is central to the development of highly selective drugs.
Conclusion
The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold will undoubtedly continue to feature prominently in the design of next-generation kinase inhibitors. While achieving perfect selectivity is an elusive goal, a systematic and multi-faceted approach to characterizing off-target effects is essential for advancing these promising molecules from the bench to the clinic. By combining broad in vitro profiling with in-cell target validation, researchers can gain a holistic understanding of their compound's activity. This knowledge is paramount for interpreting biological data accurately, anticipating potential toxicities, and ultimately engineering kinase inhibitors with superior therapeutic indices.
References
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Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Greshock, J., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: a common feature of kinase inhibitor drugs. Chemistry & biology, 17(11), 1241-1249. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Fedorov, O., Müller, S., & Knapp, S. (2010). The (un) targeted cancer kinome. Nature chemical biology, 6(3), 166-169. [Link]
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LINCS Data Portal. (2017). WZ-4-145 KINOMEscan. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Wang, A., Li, X., Wu, H., Zou, F., Yan, X. E., Chen, C., ... & Liu, Q. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy) phenyl)-1H-pyrazolo [3, 4-d] pyrimidin-1-yl) piperidin-1-yl) prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of medicinal chemistry, 60(7), 2944-2962. [Link]
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A Researcher's Guide to De-risking Kinase Inhibitors: Cross-Reactivity Studies of the 3-Chloro-4-(pyridin-4-yloxy)aniline Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2] The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[3][4] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[2] Unintended inhibition of other kinases can lead to toxicity or unexpected pharmacological effects, complicating clinical development.[5] Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not just a regulatory hurdle, but a fundamental aspect of building a robust safety and efficacy profile for any new chemical entity.
This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the cross-reactivity of kinase inhibitors based on the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your interpretation.
The Rationale for a Multi-Pronged Approach to Selectivity Profiling
No single assay can fully capture the complex interactions of a small molecule within the cellular environment. A comprehensive understanding of an inhibitor's selectivity requires a combination of in vitro biochemical assays and cell-based approaches that confirm target engagement in a more physiologically relevant context. This layered strategy allows for the early identification of potential liabilities and provides a clearer path toward clinical translation.
Phase 1: Broad Kinome Profiling - Casting a Wide Net
The initial step in assessing the selectivity of a novel inhibitor is to screen it against a large panel of kinases. This provides a broad overview of its activity across the kinome and helps to identify potential off-target interactions early in the drug discovery process.[6][7]
Methodology: In Vitro Kinase Activity Assays
Several platforms are available for high-throughput kinase screening, with the most common being radiometric assays (e.g., HotSpot™) and fluorescence or luminescence-based assays (e.g., ADP-Glo™).[6][8]
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.
-
Reaction Setup : In a 384-well plate, combine the kinase, substrate, ATP, and your test inhibitor (e.g., a derivative of 3-chloro-4-(pyridin-4-yloxy)aniline) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction : Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates light.
-
Luminescence Reading : Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation: Kinome Profiling of a Hypothetical Inhibitor (Compound X)
| Kinase Target | IC50 (nM) of Compound X |
| Primary Target (e.g., EGFR) | 15 |
| Off-Target 1 (e.g., SRC) | 250 |
| Off-Target 2 (e.g., ABL1) | 800 |
| Off-Target 3 (e.g., VEGFR2) | >10,000 |
| ... (400+ other kinases) | >10,000 |
This table illustrates that while Compound X is potent against its primary target, it also shows activity against SRC and ABL1 at higher concentrations, warranting further investigation.
Visualization of Kinome Selectivity
Caption: Kinome selectivity profile of a hypothetical inhibitor.
Phase 2: Cellular Target Engagement - Verifying Interaction in a Biological Context
Biochemical assays, while excellent for initial screening, do not fully recapitulate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence an inhibitor's activity. Therefore, it is crucial to validate target engagement within intact cells.[9]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in a cellular setting.[9][10] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[10]
Experimental Protocol: CETSA®
-
Cell Treatment : Treat cultured cells with your 3-chloro-4-(pyridin-4-yloxy)aniline-based inhibitor or a vehicle control (DMSO) for a specified time to allow for compound uptake.[10]
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.[10]
-
Cell Lysis : Lyse the cells using freeze-thaw cycles.[10]
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[10]
-
Protein Analysis : Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.[10]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Data Presentation: CETSA® Results for Compound X
| Treatment | Tagg (°C) for Primary Target | ΔTagg (°C) |
| Vehicle (DMSO) | 48.5 | - |
| Compound X (1 µM) | 53.2 | +4.7 |
This table demonstrates that Compound X stabilizes its primary target in cells, confirming target engagement.
Visualization of CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Phase 3: Direct Binding Assays - Quantifying Affinity and Residence Time
To gain a deeper understanding of the inhibitor-target interaction, direct binding assays are employed. These techniques can quantify the binding affinity (Kd) and, in some cases, the kinetics of the interaction (kon and koff rates), which can be more predictive of in vivo efficacy than IC50 values alone.[12]
Methodology: Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in live cells.[13][14] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein to a fluorescent acceptor that is coupled to the inhibitor.[13][15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation : Create a stable cell line expressing the target kinase fused to a NanoLuc® luciferase.
-
Assay Setup : Plate the cells in a multi-well plate and add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the target kinase.
-
Competitive Displacement : Add your 3-chloro-4-(pyridin-4-yloxy)aniline-based inhibitor at varying concentrations. The inhibitor will compete with the tracer for binding to the target kinase.
-
BRET Measurement : Add the NanoBRET™ substrate and measure the bioluminescent and fluorescent signals. The BRET ratio is calculated from these two values.
-
Data Analysis : A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer. The data is used to calculate the IC50, which can be converted to a binding affinity (Kd) value.
Data Presentation: Comparative Binding Affinities
| Compound | Primary Target Kd (nM) | Off-Target 1 Kd (nM) |
| Compound X | 25 | 450 |
| Reference Inhibitor | 30 | 1500 |
This table shows that while Compound X and the reference inhibitor have similar on-target affinity, Compound X is less selective against Off-Target 1.
Visualization of BRET Principle
Caption: Principle of a competitive BRET assay for target engagement.
Conclusion: A Holistic View of Selectivity
The cross-reactivity profiling of kinase inhibitors is an iterative process that requires the integration of data from multiple orthogonal assays. By starting with a broad kinome screen, followed by validation of cellular target engagement and quantification of binding affinities, researchers can build a comprehensive understanding of a compound's selectivity profile. This multi-faceted approach is essential for de-risking novel inhibitors, such as those based on the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold, and for making informed decisions on their progression toward clinical development. The ultimate goal is to develop safe and effective medicines, and a thorough understanding of a drug's interactions with the human kinome is a critical step in achieving that goal.
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- Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4 - (Pyridin-2-Ylmethoxy)
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- 11. scispace.com [scispace.com]
- 12. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 3-Chloro-4-(pyridin-4-yloxy)aniline Analogs: A Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the 3-chloro-4-(pyridin-4-yloxy)aniline scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology. Its inherent structural features—a hydrogen bond-donating aniline group, a strategically positioned chlorine atom, and a versatile pyridyloxy moiety—provide a robust framework for developing targeted therapeutics. This guide offers an in-depth, head-to-head comparison of key positional analogs of this core structure, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their synthesis, structure-activity relationships (SAR), and biological evaluation.
Introduction: The Significance of the 3-Chloro-4-(pyridinyloxy)aniline Scaffold
The 3-chloro-4-(pyridinyloxy)aniline core is a key pharmacophore found in numerous small molecule kinase inhibitors. The aniline nitrogen serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. The chlorine atom at the 3-position can enhance binding affinity through hydrophobic interactions and modulate the pKa of the aniline group. The pyridyloxy moiety offers a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can significantly impact the molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide will focus on the comparative analysis of these positional isomers.
Synthesis and Chemical Properties
The synthesis of 3-chloro-4-(pyridinyloxy)aniline analogs generally proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. A common synthetic route involves the coupling of 3-chloro-4-nitrophenol with the corresponding chloropyridine isomer, followed by the reduction of the nitro group to an aniline.
General Synthetic Workflow:
Caption: General synthetic scheme for 3-chloro-4-(pyridinyloxy)aniline analogs.
Key Experimental Considerations:
-
Base and Solvent: The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., dimethylformamide, dimethyl sulfoxide) is critical for the efficiency of the SNAAr reaction.
-
Reaction Temperature: The reaction temperature is typically elevated to facilitate the nucleophilic substitution.
-
Reduction Method: The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (H2, Pd/C) or using a metal in acidic media (e.g., iron in acetic acid or hydrochloric acid). The choice of method may depend on the presence of other functional groups in the molecule.
A study on the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, a closely related analog, highlights a common approach involving the nucleophilic substitution of a protected hydroxyl group on a chlorinated phenolic precursor with a pyridylmethyl halide under basic conditions, followed by deprotection and subsequent reactions.[1]
Structure-Activity Relationship (SAR) Analysis
While direct head-to-head comparative data for the 2-oxy, 3-oxy, and 4-oxy positional isomers of 3-chloro-4-(pyridinyloxy)aniline is not extensively available in a single study, we can infer the likely impact of the pyridine nitrogen's position on kinase inhibition and pharmacokinetic properties based on established medicinal chemistry principles.
The position of the pyridine nitrogen atom influences the molecule's:
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, interacting with solvent or protein residues.
-
Dipole Moment and Overall Polarity: This affects solubility, cell permeability, and interaction with the target protein.
-
Basicity (pKa): The pKa of the pyridine nitrogen influences its protonation state at physiological pH, which can impact target engagement and off-target effects.
| Analog | Key Structural Feature | Expected Impact on Biological Activity |
| 3-Chloro-4-(pyridin-2-yloxy)aniline | Nitrogen at the 2-position | The proximity of the nitrogen to the ether linkage can influence the conformation of the pyridyl ring. It may also participate in intramolecular hydrogen bonding, affecting its interaction with the target. Derivatives of the related 3-chloro-4-(pyridin-2-ylmethoxy)aniline have shown promise as BCR-ABL kinase inhibitors.[2] |
| 3-Chloro-4-(pyridin-3-yloxy)aniline | Nitrogen at the 3-position | This isomer presents a different vector for potential hydrogen bonding compared to the 2- and 4-isomers. Its intermediate basicity might offer a balanced profile of target affinity and reduced off-target liabilities. |
| 3-Chloro-4-(pyridin-4-yloxy)aniline | Nitrogen at the 4-position | The nitrogen at the 4-position is the most basic of the three isomers. This increased basicity can lead to stronger interactions with acidic residues in a kinase active site but may also increase the risk of off-target effects, such as hERG inhibition. |
In Vitro Biological Evaluation: Experimental Protocols
To facilitate a robust comparison of these analogs, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the potency of the analogs against a specific kinase of interest (e.g., EGFR, VEGFR2, BCR-ABL).
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, including radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
Experimental Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
Prepare a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Add 2.5 µL of the ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (typically a 10-point serial dilution).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.
-
Pharmacokinetic Profile: Considerations
-
Solubility: The position of the pyridine nitrogen can influence the molecule's pKa and overall polarity, which in turn affects its aqueous solubility.
-
Metabolic Stability: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. The position of the nitrogen can influence the sites of metabolism.
-
Permeability: The overall lipophilicity and hydrogen bonding potential, influenced by the pyridine nitrogen's position, will affect the compound's ability to cross cell membranes.
A study on pyridine-based inhibitors highlighted that even small structural changes can significantly impact pharmacokinetic properties, such as enterohepatic recirculation.
Conclusion and Future Directions
The 3-chloro-4-(pyridinyloxy)aniline scaffold is a valuable starting point for the development of novel kinase inhibitors. The positional isomerism of the pyridine nitrogen offers a subtle yet powerful means to modulate the biological and pharmacokinetic properties of these compounds. While direct comparative data is limited, a systematic evaluation of the 2-oxy, 3-oxy, and 4-oxy analogs using the standardized protocols outlined in this guide would provide invaluable insights for structure-based drug design. Future research should focus on a comprehensive SAR study of these analogs against a panel of relevant kinases, coupled with a thorough investigation of their ADME properties to identify candidates with optimal therapeutic potential.
References
-
Wang, X., et al. (2022). Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4 - (Pyridin-2-Ylmethoxy) Aniline Derivatives As BCR-ABL Kinase. SSRN. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variation of 3-Chloro-4-(pyridin-4-yloxy)aniline
Introduction: The Critical Role of Consistency in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of a final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the quality of its precursors. 3-Chloro-4-(pyridin-4-yloxy)aniline serves as a crucial building block in the synthesis of numerous target molecules. However, its journey from synthesis to becoming part of an API is fraught with potential variability. Batch-to-batch inconsistency in a pharmaceutical intermediate is not a minor inconvenience; it is a critical risk that can cascade through the manufacturing process, leading to yield instability, unpredictable impurity profiles, and potential failure of the final drug product to meet its stringent quality attributes.[1]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, place significant emphasis on the control of starting materials and intermediates.[2] A well-documented and scientifically sound strategy for assessing and controlling batch-to-batch variation is therefore not just a matter of good practice but a regulatory necessity.[3] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch consistency of 3-Chloro-4-(pyridin-4-yloxy)aniline. We will move beyond simple pass/fail testing to build a holistic understanding of the material's properties, ensuring downstream process robustness and ultimate patient safety.
Pinpointing the Origins: Sources of Batch-to-Batch Variation
Effective control begins with understanding the potential sources of variability. The manufacturing process of any chemical entity is a complex interplay of materials, equipment, and procedural controls. Even minor deviations can introduce significant differences between batches.[4] For an intermediate like 3-Chloro-4-(pyridin-4-yloxy)aniline, these sources can be broadly categorized.
The diagram below illustrates the primary contributors to batch-to-batch variation. A change in any one of these upstream factors can directly impact the Critical Quality Attributes (CQAs) of the intermediate, such as its purity, impurity profile, and physical properties.[5]
Caption: Figure 1. Key drivers of batch-to-batch variation in intermediate manufacturing.
A Multi-Pronged Strategy: The Power of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of an intermediate's quality. A robust assessment relies on an orthogonal approach, where different methods based on distinct scientific principles are used to analyze the same quality attributes. This strategy minimizes the risk of missing impurities or variations that one particular method might not detect. For 3-Chloro-4-(pyridin-4-yloxy)aniline, a comprehensive analytical toolkit should include chromatography for separation and quantification, mass spectrometry for identification, and spectroscopy for structural confirmation.
In-Depth Experimental Protocols for Comprehensive Assessment
The following sections provide detailed, self-validating protocols. The causality behind the choice of methods and parameters is explained to empower the user to not only execute but also understand and troubleshoot the analytical process.
Core Analysis: Chromatographic Purity and Impurity Profiling via HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like substituted anilines.[6] Its high resolution allows for the separation of the main component from closely related impurities.
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Chloro-4-(pyridin-4-yloxy)aniline in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the batch samples to be analyzed at the same concentration (0.5 mg/mL) in the same diluent. This concentration is chosen to ensure a strong detector response for the main peak while allowing for the detection of impurities at the 0.05% level or lower.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. This stationary phase provides excellent retention and selectivity for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic aniline and pyridine moieties.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A gradient is essential to elute potential impurities with a wide range of polarities. A typical gradient would be:
-
0-2 min: 20% B
-
2-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, a wavelength where both the aniline and pyridine chromophores exhibit strong absorbance.
-
Column Temperature: 35 °C to ensure run-to-run reproducibility of retention times.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate the purity by area percent. Identify and quantify known impurities against a reference standard if available. Report any unknown impurity greater than 0.10%.
Caption: Figure 2. Experimental workflow for comparative HPLC purity analysis.
Impurity Identification: High-Resolution Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities, it doesn't identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of unknown peaks, providing the first crucial clue to their structure.[7]
Experimental Protocol: LC-MS Impurity Identification
-
Methodology: Utilize the same HPLC method developed in section 4.1. The eluent from the column is directed into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred over a single quadrupole. Its high mass accuracy allows for the confident determination of elemental compositions for the parent ion and its fragments, which is critical for identifying unknowns.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the aniline and pyridine nitrogens are readily protonated.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. Concurrently, perform data-dependent fragmentation (MS/MS) on the most intense ions to gather structural information.
-
Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. Propose structures for impurities based on accurate mass and fragmentation patterns, considering potential side-reactions or unreacted starting materials from the synthesis.
Volatiles and Solvents: Headspace Gas Chromatography (HS-GC)
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (GC) is the standard method for this analysis due to its ability to separate and detect volatile organic compounds.
Experimental Protocol: Residual Solvent Analysis
-
Standard Preparation: Prepare a standard solution containing all potential solvents used in the synthesis (e.g., Toluene, Methanol, Dichloromethane) in a suitable high-boiling-point solvent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of the 3-Chloro-4-(pyridin-4-yloxy)aniline sample into a headspace vial and dissolve in 1 mL of DMSO.
-
HS-GC Conditions:
-
Incubation: 80 °C for 15 minutes to allow volatile solvents to partition into the vial's headspace.
-
GC Column: A polar column (e.g., DB-624 or equivalent) is typically used for general solvent screening.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to ~240 °C to elute all solvents.
-
Detector: Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents. Mass Spectrometry (MS) can be used for definitive identification.
-
-
Analysis: Quantify the amount of each solvent in the sample by comparing peak areas to the standard curve.
Identity Confirmation: Spectroscopic Analysis (NMR, FT-IR)
Spectroscopic methods provide an orthogonal confirmation of the molecule's identity and structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. The spectra of different batches should be identical. Any new signals, even at low levels, indicate the presence of an impurity and warrant investigation.
-
Fourier-Transform Infrared (FT-IR): The FT-IR spectrum provides a molecular "fingerprint." Key functional groups, such as N-H stretches (aniline), C-O-C stretches (ether), and aromatic C-H bends, can be confirmed. Overlaying the spectra from different batches is a fast and effective way to spot discrepancies.
Comparative Data Analysis: From Numbers to Knowledge
Data must be presented in a way that facilitates clear comparison and decision-making.
Quantitative Batch Comparison
The table below presents a hypothetical comparison of three batches of 3-Chloro-4-(pyridin-4-yloxy)aniline, demonstrating how data should be structured to highlight variations.
| Parameter | Specification | Batch A | Batch B | Batch C | Analysis |
| Appearance | White to off-white solid | Off-white solid | White solid | Yellowish solid | Batch C is out of specification (OOS) and may indicate a degradation product. |
| Purity (HPLC Area %) | ≥ 99.0% | 99.5% | 99.8% | 99.1% | All batches pass, but Batch C is close to the limit. |
| Impurity 1 (RRT 0.85) | ≤ 0.15% | 0.11% | 0.05% | 0.14% | All batches pass. Batch B shows superior purity. |
| Impurity 2 (RRT 1.15) | ≤ 0.15% | 0.08% | 0.06% | 0.35% | Batch C fails due to a significant increase in this impurity. |
| Total Impurities | ≤ 0.50% | 0.25% | 0.12% | 0.65% | Batch C fails. The impurity profile is significantly different. |
| Toluene (GC) | ≤ 890 ppm | 150 ppm | 120 ppm | 180 ppm | All batches are well within the limit. |
| NMR/FT-IR Identity | Conforms to structure | Conforms | Conforms | Conforms | The bulk material in all batches is the correct structure. |
| Overall Batch Status | PASS / FAIL | PASS | PASS | FAIL | Batches A and B are acceptable. Batch C must be rejected and investigated. |
The Logic of Batch Disposition
The decision to accept or reject a batch is based on a logical evaluation of all the collected data. Simply meeting individual specifications may not be enough if the overall profile indicates a shift in the process.[1]
Caption: Figure 3. Decision workflow for batch acceptance based on consistency.
Conclusion: Building a Foundation of Quality
Assessing the batch-to-batch variation of 3-Chloro-4-(pyridin-4-yloxy)aniline is a multi-faceted task that forms the bedrock of a robust drug development program. It requires more than routine testing; it demands a deep understanding of the molecule, the process, and the analytical tools used for its characterization. By implementing an orthogonal testing strategy that combines high-resolution chromatography (HPLC, GC), mass spectrometry (LC-MS), and spectroscopy (NMR, FT-IR), and by systematically comparing data across batches, organizations can move beyond simply meeting specifications to achieving true process control.[2] This proactive approach to quality ensures a consistent supply of this critical intermediate, mitigating risks in downstream manufacturing and ultimately contributing to the development of safe and effective medicines.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025). PharmaGuide.
- Batch-to-Batch Consistency: Why It Matters for Intermedi
- Identifying sources of batch to batch variation in processability. (2025).
- Navigating Batch-to-Batch Variability with a D
- Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022). Canada.ca.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.
- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
- Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). Benchchem.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. zaether.com [zaether.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Disposal Guide: 3-Chloro-4-(pyridin-4-yloxy)aniline
Executive Summary & Immediate Directive
Do not dispose of 3-Chloro-4-(pyridin-4-yloxy)aniline down the drain or in municipal trash.
This compound is a halogenated heteroaryl amine . Its structural integration of a pyridine ring, an ether linkage, and a chlorinated aniline moiety necessitates high-temperature incineration with flue gas scrubbing. Improper disposal poses significant risks of aquatic toxicity and the formation of dioxins or toxic nitrogen oxides (NOx) during uncontrolled combustion.
Primary Disposal Path: High-Temperature Incineration (Rotary Kiln) at a licensed TSD (Treatment, Storage, and Disposal) facility.
Hazard Profile & Waste Characterization
Before initiating disposal, the waste must be accurately characterized to ensure regulatory compliance (RCRA/EPA) and safety.
Chemical Identity[1][2]
-
Chemical Name: 3-Chloro-4-(pyridin-4-yloxy)aniline
-
CAS Number: 524955-09-7 (Isomer/Analog reference)
-
Molecular Formula: C₁₁H₉ClN₂O
-
Waste Class: Halogenated Organic / Nitrogenous Base
Critical Hazards
| Hazard Category | Signal Word | Hazard Statement | Operational Implication |
| Acute Toxicity | DANGER | Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).[1] | Use full PPE (Tyvek, Nitrile gloves, N95/P100). |
| Environmental | WARNING | Very toxic to aquatic life with long-lasting effects (H410). | Zero tolerance for sewer discharge. |
| Combustion | WARNING | Releases HCl, NOx, and COx upon decomposition. | Incineration requires acid gas scrubbing. |
Regulatory Classification (RCRA)
While this specific isomer may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it shares structural homology with p-Chloroaniline (P024) .
-
Conservative Classification: Treat as RCRA Hazardous Waste .
-
Waste Code Recommendation: If not strictly listed, characterize as D000 (Non-listed Hazardous) but manage under Halogenated Solvents/Organics profiles. Check state-specific regulations which may be stricter (e.g., California).
Operational Handling Procedures
Segregation Logic
Chemical incompatibility can lead to fires or toxic gas evolution. Follow this segregation matrix:
-
COMPATIBLE: Halogenated solvents (Methylene chloride), Non-halogenated organics (if approved by TSD), Other stable organic amines.
-
INCOMPATIBLE (DO NOT MIX):
-
Strong Acids: May react with the pyridine/aniline nitrogen to form salts, potentially generating heat.
-
Strong Oxidizers: Risk of violent reaction or fire.
-
Aqueous Waste: Keep separate to minimize disposal costs and prevent hydrolysis issues.
-
Packaging & Labeling
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass bottles. Avoid metal containers if acidic impurities are suspected.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - Halogenated Organic Solid."
-
Constituents: Explicitly list "3-Chloro-4-(pyridin-4-yloxy)aniline" and approximate % composition.
-
Hazard Checkbox: Mark "Toxic" and "Environmental Hazard."
-
Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release.
Final Disposition & Transport
Transport Information (DOT)
When transferring waste to a licensed hauler, ensure the shipping manifest reflects the following:
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Chloro-4-(pyridin-4-yloxy)aniline)
-
Hazard Class: 6.1
-
Packing Group: III (assuming lower toxicity) or II (conservative approach).
-
Labels: "POISON" (Class 6) and "MARINE POLLUTANT" (if >5kg).
Destruction Method: Incineration
The only acceptable destruction method is Rotary Kiln Incineration at a permitted facility.
-
Mechanism: Thermal oxidation breaks the C-Cl and C-N bonds.
-
Critical Parameters:
-
Temperature: >1100°C (2000°F) to ensure destruction of the halogenated ring.
-
Residence Time: >2 seconds.
-
Scrubbing: Flue gas must pass through a caustic scrubber (NaOH) to neutralize Hydrogen Chloride (HCl) gas generated from the chlorine atom.
-
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Wastes). [Link]
-
PubChem. Compound Summary: 3-Chloro-4-(pyridin-4-yloxy)aniline. National Library of Medicine. [Link](Note: General compound search used for structural verification).
Sources
Personal Protective Equipment & Handling Guide: 3-Chloro-4-(pyridin-4-yloxy)aniline
CAS Number: 630125-41-6 Molecular Formula: C₁₁H₉ClN₂O Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)
Executive Safety Summary
Core Directive: Treat this compound with the high-caution protocols reserved for halogenated anilines . While specific toxicological data for this exact isomer is limited, its structural moieties (chloroaniline and pyridine ether) present clear risks of acute toxicity , skin sensitization , and methemoglobinemia .
Anticipated GHS Classification (Conservative Approach):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1]
-
Skin/Eye Irritation: Category 2 (Irritant)[2]
-
Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobin)
-
Aquatic Toxicity: Acute Category 1
Personal Protective Equipment (PPE) Matrix
This matrix dictates the required protection based on the scale of operation. Do not deviate from these standards without a documented risk assessment.
| PPE Category | Analytical / Small Scale (< 100 mg) | Preparative / Synthesis (> 100 mg) | Rationale & Technical Note |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Fume Hood + N95/P100 Respirator (if powder handling outside hood) | Anilines are readily absorbed via inhalation. Dust control is critical. |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Laminate Film (Silver Shield) or Double Nitrile (0.14 mm) | Chloroanilines can permeate standard nitrile. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles | Chemical Goggles + Face Shield | Prevent corneal damage from basic amine functionality. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Coveralls or Apron | Prevent skin absorption; anilines are notorious for transdermal toxicity. |
| Footwear | Closed-toe, non-absorbent | Chemical Resistant Overshoes | Leather absorbs amines and cannot be decontaminated. |
Operational Handling Protocol
A. Storage & Stability[2][3][4][5][6]
-
Environment: Store in a cool, dry place (2-8°C recommended).
-
Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .
-
Light: Protect from light; aniline derivatives oxidize/darken upon exposure.
B. Weighing & Transfer (Critical Step)
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or bar. Halogenated organic powders are often static-prone, leading to dispersal.
-
Technique: Use a closed transfer vessel (e.g., a tared vial with a septum) rather than an open weigh boat to move the solid to the reaction vessel.
C. Reaction Setup
-
Solvent Selection: Soluble in DMSO, Methanol, and Ethyl Acetate.
-
Addition: Add the solid to the solvent, not vice versa, to minimize dust puff-back.
-
Temperature: Avoid heating open vessels. Use a reflux condenser with an inert gas trap.
Emergency Response & Decontamination
Exposure Response[3][5][7][8]
-
Inhalation: Remove to fresh air immediately.[2][3][4][5][6] Oxygen may be required if cyanosis (blue lips/skin) appears.
-
Skin Contact: Wash with polyethylene glycol (PEG 300/400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic amines.
-
Eye Contact: Rinse for 15 minutes.[7][3][4][8] Lift eyelids to ensure irrigation.
-
Medical Note: Alert medical personnel to potential Methemoglobinemia . Methylene blue is the standard antidote but must be administered by a physician.
Spill Cleanup Strategy
-
Do Not Dry Sweep: This generates toxic dust.
-
Wet Method: Cover spill with a damp paper towel (soaked in ethanol or dilute acetic acid) to weigh down the powder.
-
Decontamination: Wipe the surface with 10% HCl (to protonate the amine, making it water-soluble) followed by a detergent wash.
Waste Disposal Strategy
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent exothermic decomposition.
-
Destruction: High-temperature incineration equipped with a scrubber for NOx and HCl gases.
Workflow Visualization
The following diagram outlines the "Safe Weighing & Transfer" decision logic to prevent exposure.
Figure 1: Decision logic for safe handling, emphasizing the critical requirement for fume hood availability and scale-dependent PPE.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13019604, 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (Structural Analog Safety). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Chloroanilines: Toxicological Summary. Retrieved from [Link]
-
Accela ChemBio. Product Catalog: CAS 630125-41-6.[9] Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 26925-40-6,5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
